PFI-6
Description
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-25(2)22(28)16-9-7-14(11-19(16)26)20-12-18(24-29-20)21(27)23-17-10-8-13-5-3-4-6-15(13)17/h3-7,9,11-12,17,26H,8,10H2,1-2H3,(H,23,27)/t17-/m1/s1 |
InChI Key |
IXWUILRSNIQHDM-QGZVFWFLSA-N |
Isomeric SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N[C@@H]3CCC4=CC=CC=C34)O |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCC4=CC=CC=C34)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PFI-6: A Technical Guide for Researchers
An In-depth Analysis of a Selective MLLT1/3 YEATS Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-6 is a potent and selective chemical probe that targets the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1), also known as ENL, and Mixed-Lineage Leukemia Translocated To 3 (MLLT3), also known as AF9.[1][2] These proteins are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation.[3][4] By binding to the YEATS domain, this compound competitively inhibits the interaction of MLLT1 and MLLT3 with acetylated histones, thereby disrupting the recruitment and function of the SEC at target gene promoters. This leads to the downregulation of oncogenic gene expression, including MYC and HOXA9, and subsequent induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in acute leukemias.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.
Introduction
The study of epigenetic regulation has unveiled a complex network of proteins that "read," "write," and "erase" post-translational modifications on histones, thereby controlling gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails.[6] The human genome encodes four YEATS domain-containing proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41. MLLT1 and MLLT3 are of particular interest in oncology as they are frequently implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[6]
MLLT1 and MLLT3 are integral components of the super elongation complex (SEC), which plays a crucial role in regulating RNA Polymerase II (Pol II) pause release and promoting transcriptional elongation.[4] The YEATS domains of MLLT1 and MLLT3 mediate the recruitment of the SEC to chromatin by binding to acetylated histones at the promoters of actively transcribed genes, including potent oncogenes such as MYC and HOXA9.[3][5] This targeted recruitment of the SEC is essential for maintaining the high levels of transcription required for the proliferation and survival of cancer cells.
This compound has emerged as a valuable chemical tool for studying the biological functions of MLLT1 and MLLT3.[1][7] It is a potent, selective, and cell-permeable inhibitor that binds to the YEATS domains of MLLT1 and MLLT3, disrupting their interaction with acetylated histones.[1][8] This guide will delve into the detailed mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways. A structurally similar but inactive compound, PFI-6N, is available as a negative control for in-cell experiments.[8]
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| MLLT1 (ENL) | Biochemical | 140 | [1][2] |
| MLLT3 (AF9) | Biochemical | 160 | [1][2] |
| YEATS2 | Biochemical | >30,000 | [1] |
| YEATS4 (GAS41) | Biochemical | >30,000 | [1] |
Table 2: Cellular Activity and Binding Affinity of this compound
| Target | Assay Type | Value | Units | Reference |
| MLLT3 | NanoBRET Cellular Target Engagement | 760 | nM (IC50) | [1] |
| MLLT1 | Isothermal Titration Calorimetry (ITC) | 82 | nM (Kd) | [1] |
| MLLT3 | Isothermal Titration Calorimetry (ITC) | 76 | nM (Kd) | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by disrupting the MLLT1/3-mediated recruitment of the Super Elongation Complex (SEC) to chromatin. This leads to a cascade of events culminating in the suppression of oncogenic gene transcription.
Figure 1: this compound Mechanism of Action. this compound inhibits the binding of MLLT1/3 to acetylated histones, disrupting SEC-mediated transcriptional elongation and oncogene expression, leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on established methods and reports for this compound and similar compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MLLT1/3 Inhibition
This assay is used to measure the ability of this compound to inhibit the interaction between the MLLT1 or MLLT3 YEATS domain and an acetylated histone peptide in a high-throughput format.[9]
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-tag antibody (donor) bound to a tagged YEATS domain protein and a streptavidin-conjugated acceptor fluorophore bound to a biotinylated, acetylated histone peptide. Inhibition of the protein-peptide interaction by this compound leads to a decrease in the FRET signal.
Figure 2: HTRF Assay Workflow. Schematic representation of the Homogeneous Time-Resolved Fluorescence assay workflow for measuring this compound inhibition of the MLLT1/3-histone interaction.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 25mM HEPES pH 7.0, 20mM NaCl, 0.05% Tween-20, 0.05% BSA).
-
Prepare solutions of 6xHis-tagged MLLT1 or MLLT3 YEATS domain, biotinylated histone H3 peptide (e.g., acetylated at K9), anti-6xHis-Europium cryptate antibody, and Streptavidin-XL665 in assay buffer. The optimal concentrations of protein and peptide should be predetermined by titration.[9]
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add this compound dilutions.
-
Add the His-tagged MLLT1 or MLLT3 protein and incubate for 15-30 minutes at room temperature.
-
Add the biotinylated histone peptide and incubate for 30-60 minutes at room temperature.
-
Add the HTRF detection reagents (anti-His-Eu and SA-XL665) and incubate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate emission).
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of this compound to MLLT3 in live cells.[1]
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain (acceptor). This compound competes with the tracer for binding to MLLT3, leading to a dose-dependent decrease in the BRET signal.[10][11]
Figure 3: NanoBRET™ Assay Workflow. A simplified workflow for the NanoBRET™ Target Engagement assay to quantify the intracellular binding of this compound to MLLT3.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a vector encoding MLLT3 fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
After 24 hours, harvest and resuspend the transfected cells.
-
In a white 96-well plate, dispense the cell suspension.
-
Add serial dilutions of this compound to the wells.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background signal (from cells without tracer) and then dividing the acceptor signal by the donor signal.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of MLLT1 within the nucleus of living cells and how it is affected by this compound.[12]
Principle: A GFP-tagged MLLT1 is expressed in cells. A small region of interest (ROI) within the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in the bleached area is monitored over time. The recovery rate is dependent on the mobility of the GFP-MLLT1 molecules. This compound, by disrupting the binding of MLLT1 to immobile chromatin, is expected to increase its mobility and thus accelerate fluorescence recovery.[13][14]
Methodology:
-
Cell Preparation:
-
Culture U2OS cells on glass-bottom dishes.
-
Transfect the cells with a vector expressing GFP-tagged MLLT1.
-
-
Treatment:
-
Treat the cells with this compound, the negative control PFI-6N, or DMSO for a specified period (e.g., 24 hours).
-
-
FRAP Experiment:
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected cell nucleus.
-
Photobleach a defined ROI within the nucleus using a high-intensity laser pulse.
-
Acquire a time-lapse series of images at low laser power to monitor fluorescence recovery in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery data to the pre-bleach intensity.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A decrease in t1/2 indicates increased protein mobility.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the MLLT1 or MLLT3 YEATS domain.[1][15]
Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (MLLT1/3 YEATS domain). A solution of this compound is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed with each injection is measured and plotted against the molar ratio of ligand to protein.
Methodology:
-
Sample Preparation:
-
Express and purify the MLLT1 or MLLT3 YEATS domain.
-
Prepare solutions of the protein and this compound in the same, thoroughly degassed buffer (e.g., 20 mM Tris pH 7.5, 500 mM NaCl, 5% glycerol, 2 mM DTT).[16] Accurate concentration determination is critical.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 30 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 300 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 20°C).
-
Perform a series of small injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains. Its mechanism of action involves the direct binding to the YEATS domain, leading to the disruption of the interaction with acetylated histones. This, in turn, inhibits the function of the Super Elongation Complex, resulting in the downregulation of key oncogenes and the suppression of cancer cell growth. The comprehensive data and detailed experimental protocols provided in this guide offer researchers a solid foundation for utilizing this compound to further investigate the biology of MLLT1/3 and explore the therapeutic potential of targeting YEATS domains in cancer and other diseases. The availability of a negative control, PFI-6N, further enhances its utility as a reliable tool for target validation studies.
References
- 1. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.athabascau.ca [pure.athabascau.ca]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thesgc.org [thesgc.org]
PFI-6: A Technical Guide to a Selective Chemical Probe for the MLLT1/3 YEATS Domains
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides a comprehensive technical overview of PFI-6, a potent and selective chemical probe for the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic readers that recognize acetylated and crotonylated lysine residues on histones, playing a critical role in transcriptional regulation. Their dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] this compound serves as an invaluable tool for interrogating the biological functions of MLLT1/3 and for validating them as therapeutic targets. This guide details the probe's mechanism of action, quantitative pharmacology, selectivity, and protocols for its application in cellular assays.
Introduction: The Role of MLLT1/3 in Epigenetics and Disease
The human genome contains four proteins with a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41.[3] This domain is an evolutionarily conserved epigenetic "reader" module that specifically recognizes post-translational acylation marks on histone tails, such as acetylation and crotonylation.[2][3] MLLT1 and MLLT3 are key components of transcriptional machinery, including the Super Elongation Complex (SEC), which facilitates productive transcriptional elongation by RNA Polymerase II.[5][6]
Dysregulation of MLLT1 and MLLT3 is a known driver in several cancers.[4] In acute leukemias, chromosomal translocations involving the MLL gene frequently result in fusion proteins with MLLT3 (MLL-AF9) or MLLT1 (MLL-ENL), which are potent oncogenic drivers.[2][5] Furthermore, wild-type MLLT1 has been identified as a critical dependency in AML, making it a compelling therapeutic target.[1][3] The development of selective chemical probes like this compound is therefore essential for dissecting the specific roles of MLLT1/3 in both normal physiology and disease.[7][8]
This compound: A Selective MLLT1/3 Chemical Probe
This compound was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC) as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[1][9] It was designed as a tool molecule to disrupt the protein-protein interactions between MLLT1/3 and acylated histones.[1] A structurally similar but inactive compound, PFI-6N, is available as a negative control for rigorously designed experiments.[1][9]
Physicochemical Properties
| Property | This compound | PFI-6N (Negative Control) |
| Target(s) | MLLT1 (ENL), MLLT3 (AF9) | None |
| Molecular Weight | 391.42 g/mol [10] | 357.41 g/mol [1] |
| Formula | C₂₂H₂₁N₃O₄[10] | C₁₉H₂₃N₃O₄[9] |
| CAS Number | 2675452-91-0[10] | N/A |
| InChIKey | IXWUILRSNIQHDM-QGZVFWFLSA-N[1] | CKEICVFLYGXFOP-UHFFFAOYSA-N[1] |
Mechanism of Action
This compound functions by competitively binding to the YEATS domain of MLLT1 and MLLT3. This binding event physically occludes the domain's recognition site for acylated lysine residues on histone tails. By preventing this interaction, this compound effectively displaces MLLT1/3 from chromatin, thereby inhibiting its role in transcriptional activation.
References
- 1. eubopen.org [eubopen.org]
- 2. condensates.com [condensates.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 7. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Target Engagement and Selectivity Profile of PFI-6
This technical guide provides a comprehensive overview of PFI-6, a chemical probe for the YEATS domains of Mixed Lineage Leukemia Translocated To 1 (MLLT1/ENL) and MLLT3 (AF9). This compound is a valuable tool for researchers exploring the biological roles of these epigenetic reader domains in health and disease.[1][2] This document details the probe's binding affinity, cellular engagement, and broad selectivity profile, supported by experimental methodologies and visual diagrams.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's interaction with its primary targets and its profile against other related and unrelated proteins.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| MLLT1 (ENL/YEATS1) | HTRF / BLI | IC₅₀ | 140 | [1][3][4] |
| MLLT3 (AF9/YEATS3) | HTRF / BLI | IC₅₀ | 160 | [1][3] |
| MLLT1 (ENL/YEATS1) | ITC | K_d_ | 82 | [4] |
HTRF: Homogeneous Time-Resolved Fluorescence; BLI: Biolayer Interferometry; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Target Engagement of this compound
| Target | Assay Type | Metric | Value (µM) | Reference |
| MLLT3 | NanoBRET | IC₅₀ | 0.76 | [5] |
| MLLT1 | FRAP | - | Target Engagement Confirmed | [5] |
NanoBRET: Nano Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.
Table 3: Selectivity Profile of this compound
| Target Family / Panel | Concentration Tested | Activity | Reference |
| YEATS2 / YEATS4 | > 40 µM | Inactive | [4] |
| SGC Bromodomain Panel | - | Universally Inactive | [4][5] |
| Kinases (40-plex panel) | 10 µM | No Activity | [4][5] |
| PDEs, Ion Channels, GPCRs (25-plex panel) | > 50 µM | No Activity | [4][5] |
| PFI-6N (Negative Control) vs MLLT1/3, YEATS2/4 | > 30 µM | Inactive | [5][6] |
SGC: Structural Genomics Consortium; PDE: Phosphodiesterase; GPCR: G-protein coupled receptor.
Mandatory Visualizations
Diagram 1: MLLT1/3 Signaling Pathway Context
Caption: this compound mechanism of action in the context of chromatin and transcription.
Diagram 2: Experimental Workflow for Cellular Target Engagement
Caption: Workflows for NanoBRET and FRAP assays to confirm cellular target engagement.
Diagram 3: Logic of Target Engagement & Selectivity Assays
Caption: Relationship between biochemical, cellular, and selectivity assays for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard practices in the field.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Protein Preparation: Express and purify the MLLT1 YEATS domain. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the final protein concentration accurately using a spectrophotometer.
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute the stock into the final ITC buffer to the desired concentration (typically 10-20x the protein concentration), ensuring the final DMSO concentration is matched in both the syringe and the cell (e.g., <2%).
-
ITC Experiment:
-
Load the protein solution into the sample cell (e.g., at 10-20 µM).
-
Load the this compound solution into the injection syringe (e.g., at 100-200 µM).
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis: Integrate the heat peaks from each injection and subtract the heat of dilution (determined from injections into buffer alone). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d_, n, and ΔH.
This assay measures target engagement in live cells by detecting bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor). For this compound, a competitive displacement format is used.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., MLLT3) fused to NanoLuc® luciferase.
-
Assay Plating: After 24 hours, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white, 96-well assay plate.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 11-point serial dilution) to the assay wells and incubate for a specified period (e.g., 2 hours) at 37°C, 5% CO₂.
-
Tracer and Substrate Addition: Add the NanoBRET tracer and the Nano-Glo® substrate (furimazine) to the wells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).[7]
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) and plot against the this compound concentration to determine the IC₅₀ value.[8]
FRAP is used to measure the dynamics and mobility of fluorescently-labeled proteins in live cells. Inhibition of a protein-chromatin interaction by a compound like this compound is expected to increase the mobile fraction of the protein.
-
Cell Preparation: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect with a plasmid encoding the target protein (e.g., MLLT1) fused to a fluorescent protein (e.g., GFP).
-
Compound Treatment: Allow cells to express the fusion protein for 24 hours. Treat the cells with a saturating concentration of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 1-2 hours.
-
Imaging Setup: Place the dish on a confocal microscope equipped for live-cell imaging (maintained at 37°C and 5% CO₂).
-
FRAP Experiment:
-
Acquire several pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately begin acquiring a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI.
-
-
Data Analysis: Measure the mean fluorescence intensity in the ROI over time. Correct for photobleaching during acquisition. Normalize the recovery curve and fit it to a kinetic model to determine the mobile fraction and the halftime of recovery. An increase in the mobile fraction in this compound treated cells compared to vehicle indicates displacement of MLLT1 from less mobile, chromatin-bound states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Significance of MLLT1 and MLLT3 YEATS Domains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1, also known as ENL) and MLLT3 (Myeloid/Lymphoid Or Mixed-Lineage Leukemia; Translocated To, 3, also known as AF9) proteins are crucial epigenetic regulators implicated in normal development and various pathologies, most notably acute leukemia.[1][2] Central to their function are their highly conserved N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains.[3][4] These domains function as "readers" of post-translational modifications on histone tails, thereby translating the epigenetic code into downstream transcriptional programs.[3][4] This technical guide provides a comprehensive overview of the biological roles of the MLLT1 and MLLT3 YEATS domains, with a focus on their molecular functions, involvement in signaling pathways, and implications for disease. We present quantitative data on their binding specificities, detailed experimental protocols for their study, and visual representations of their functional contexts to serve as a valuable resource for the scientific community.
Core Function: Readers of Histone Acylation
The YEATS domains of both MLLT1 and MLLT3 are specialized in recognizing and binding to acetylated and crotonylated lysine residues on histone tails.[3][4] This reader function is critical for tethering these proteins and their associated complexes to specific chromatin regions, thereby influencing gene expression.
Unlike bromodomains, which exclusively recognize acetyllysine, YEATS domains possess a unique, "end-open" binding pocket that can accommodate bulkier acyl groups like crotonyllysine.[3] This broader specificity allows MLLT1 and MLLT3 to interpret a more diverse range of epigenetic marks.[5]
Quantitative Binding Affinities
The binding affinities of MLLT1 and MLLT3 YEATS domains to various acylated histone peptides have been quantitatively assessed, revealing distinct specificities that inform their biological roles.
| Protein | Histone Modification | Dissociation Constant (Kd) / IC50 | Method | Reference |
| MLLT1 (ENL) | H3K27cr | Sub-micromolar KD | Biophysical Methods | [4] |
| H3K9ac | Modest binding | AlphaScreen | [6] | |
| H3K27ac | Modest binding | AlphaScreen | [6] | |
| H3K27cr | Enhanced binding over acetylation | AlphaScreen | [6] | |
| MLLT3 (AF9) | H3K9cr | High affinity | Biochemical measurements | [7] |
| H3K18cr | Slightly lower affinity than H3K9cr | Not Specified | [8] | |
| H3K9ac | Lower affinity than crotonylated H3 | Biochemical measurements | [7] | |
| uuAUCUU RNA oligo | 48 nM (KD) | Fluorescence Polarization | [2][7] |
Role in Transcriptional Regulation
MLLT1 and MLLT3 are integral components of transcriptional regulatory complexes, and their YEATS domains are critical for the proper localization and function of these complexes.
Super Elongation Complex (SEC)
Both MLLT1 and MLLT3 are subunits of the Super Elongation Complex (SEC), which plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in transcription.[4] The YEATS domain-mediated recruitment of the SEC to acetylated and crotonylated chromatin regions promotes transcriptional elongation of target genes.[4][8]
DOT1L Complex (DotCom)
MLLT1 and MLLT3 are also components of the DOT1L complex (DotCom), which is responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription.[9] The YEATS domain's interaction with acetylated histones is crucial for the recruitment of DOT1L to target gene loci, thereby establishing a direct link between histone acetylation and H3K79 methylation.[9]
Signaling Pathways and Biological Processes
The reader function of MLLT1 and MLLT3 YEATS domains integrates them into complex signaling networks that govern fundamental biological processes, including hematopoiesis and leukemogenesis.
MLLT3 in Normal Hematopoiesis
MLLT3 is a critical regulator of normal hematopoiesis, particularly in maintaining the self-renewal and differentiation of hematopoietic stem and progenitor cells (HSPCs).[1][10] The MLLT3 YEATS domain, by recognizing histone acylation marks at active promoters, helps to maintain a gene expression program essential for HSPC function.[3] Recent evidence also points to a novel function of the MLLT3 YEATS domain as a dual reader of both histone marks and the non-coding RNA 7SK, further linking epigenetic and RNA signaling in the regulation of transcription.[7]
Caption: MLLT3 YEATS domain in hematopoietic regulation.
MLLT1 and MLLT3 in Leukemia
Chromosomal translocations involving the MLL gene are common drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][9] MLLT1 and MLLT3 are frequent fusion partners of MLL, leading to the formation of oncogenic MLL-fusion proteins.[3] The YEATS domain is retained in a significant percentage of MLL-ENL fusions and is crucial for the leukemogenic activity of these fusion proteins by tethering them to chromatin and driving the expression of pro-leukemic genes like HOXA9 and MEIS1.[9]
Caption: Role of MLLT1/3 YEATS in MLL-fusion leukemia.
Experimental Protocols
Histone Peptide Binding Assay (AlphaScreen)
This protocol describes a homogenous, no-wash assay to quantify the interaction between a recombinant YEATS domain and an acylated histone peptide.[6]
Materials:
-
6xHis-tagged recombinant MLLT1 or MLLT3 YEATS domain
-
Biotinylated histone peptides (e.g., H3K27cr)
-
Streptavidin Donor Beads
-
Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the non-biotinylated competitor peptide or test compound in assay buffer.
-
In a 384-well plate, add the 6xHis-tagged YEATS domain to a final concentration of 80 nM.
-
Add the competitor peptide or test compound and incubate for 15 minutes at room temperature.
-
Add the biotinylated histone peptide to a final concentration of 40 nM and incubate for an additional 30 minutes.
-
Prepare a mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in assay buffer.
-
Add the bead mixture to each well and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
References
- 1. MLLT3 MLLT3 super elongation complex subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesgc.org [thesgc.org]
- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epicypher.com [epicypher.com]
- 7. The MLLT3 YEATS domain is a dual reader of histone marks (H3K9/18/27ac/cr) and ncRNA (7SK), linking epigenetic and RNA signaling to regulate hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLLT3 | Abcam [abcam.com]
- 9. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PFI-6: A Technical Guide for the Interrogation of MLLT1/3 YEATS Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-6 is a potent and selective chemical probe for the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3] As a member of the "epigenetic reader" domain family, the YEATS domain plays a crucial role in recognizing acylated lysine residues on histone tails, a key mechanism in chromatin remodeling and gene transcription.[4] this compound provides a valuable tool for elucidating the biological functions of MLLT1 and MLLT3 and for exploring their therapeutic potential in various diseases, including cancer.[2][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and detailed protocols for its use in key cellular and biochemical assays.
Introduction to this compound and its Target
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications are orchestrated by a complex interplay of proteins that write, erase, and read specific marks on histones and DNA. "Reader" domains recognize these modifications and recruit effector proteins to regulate chromatin structure and gene expression.
The YEATS domain is an emerging class of epigenetic reader domains that specifically recognizes acylated lysine residues on histones.[4] The human genome encodes four YEATS domain-containing proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41 (YEATS4). MLLT1 and MLLT3 are frequently implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia.[4][5]
This compound was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC) as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[5] It serves as a chemical probe to investigate the biological roles of these proteins and to validate them as therapeutic targets. A structurally similar but inactive compound, PFI-6N, is available as a negative control for experiments.[5]
Mechanism of Action
This compound functions by competitively binding to the YEATS domain of MLLT1 and MLLT3, thereby preventing their interaction with acylated histone tails. This disruption of reader domain function can lead to alterations in gene expression programs controlled by MLLT1 and MLLT3. The high selectivity of this compound for MLLT1/3 over other YEATS family members and other epigenetic reader domains, such as bromodomains, makes it a precise tool for studying the specific functions of these two proteins.
Quantitative Data
This compound exhibits high potency for MLLT1 and MLLT3 with excellent selectivity over other YEATS domain-containing proteins and a broad range of other protein families.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) |
| MLLT1 (ENL/YEATS1) | Biochemical | 140[1][2][3] | 82[3] |
| MLLT3 (AF9/YEATS3) | Biochemical | 160[1][2][3] | 76[3] |
| YEATS2 | Biochemical | >30,000 | - |
| YEATS4 (GAS41) | Biochemical | >30,000 | - |
Table 2: Off-Target Selectivity Profile of this compound
| Protein Family | Number of Targets | Concentration Tested | Activity |
| Bromodomains | 48 | 10 µM | Inactive[5] |
| Kinases | 40 | 10 µM | Inactive[5] |
| PDEs, Ion Channels, GPCRs | 25 | >50 µM | Inactive[5] |
Table 3: Cellular Target Engagement of this compound
| Target | Assay Type | Cell Line | IC50 (µM) |
| MLLT3 | NanoBRET | HEK293 | 0.76[3] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH and ΔS) of this compound binding to the MLLT1 or MLLT3 YEATS domain.
Materials:
-
Purified recombinant MLLT1 or MLLT3 YEATS domain protein
-
This compound
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Dilute the this compound stock solution into the ITC buffer to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically 1-2%).
-
Dialyze the purified MLLT1 or MLLT3 protein against the ITC buffer to ensure buffer matching.
-
Determine the protein concentration accurately using a spectrophotometer. Dilute the protein to the desired final concentration (e.g., 10 µM) in the ITC buffer.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Set the injection parameters: typically a series of 19-20 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the engagement of a compound with its target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).
Objective: To quantify the engagement of this compound with MLLT3 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding MLLT3 fused to NanoLuc® luciferase
-
Fluorescently labeled tracer for the MLLT3 YEATS domain
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the MLLT3-NanoLuc® fusion plasmid.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Tracer Addition and Signal Detection:
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
Incubate the plate at room temperature, protected from light.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratios against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells. It involves photobleaching a region of interest and then monitoring the recovery of fluorescence as unbleached molecules move into the bleached area.
Objective: To assess the effect of this compound on the mobility of MLLT1 in the nucleus of live cells.
Materials:
-
Cells expressing MLLT1 fused to a fluorescent protein (e.g., GFP-MLLT1)
-
Confocal laser scanning microscope with a high-power laser for photobleaching
-
This compound
-
Cell culture medium
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture and Treatment:
-
Plate the GFP-MLLT1 expressing cells on glass-bottom imaging dishes.
-
Treat the cells with this compound at the desired concentration for the desired time. Include a vehicle control.
-
-
Image Acquisition:
-
Mount the imaging dish on the confocal microscope.
-
Acquire pre-bleach images of the selected cells.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the nucleus.
-
Bleach the ROI using a high-intensity laser pulse.
-
-
Post-Bleach Image Acquisition:
-
Immediately after bleaching, acquire a time-series of images to monitor the recovery of fluorescence in the ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by normalizing to a non-bleached control region.
-
Plot the normalized fluorescence intensity versus time.
-
From the recovery curve, determine the mobile fraction and the half-maximal recovery time (t1/2). Compare these parameters between this compound-treated and control cells.
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3. Its favorable properties make it an indispensable tool for researchers investigating the roles of these epigenetic reader domains in health and disease. The detailed protocols provided in this guide offer a starting point for utilizing this compound to explore the biology of MLLT1 and MLLT3 and to accelerate the development of novel therapeutics targeting these proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Small-Molecule Inhibitors of YEATS Domains
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism, and application of small-molecule inhibitors targeting the YEATS family of epigenetic reader domains. It includes a summary of key compounds, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and research workflows.
Introduction: The YEATS Domain as a Therapeutic Target
The YEATS domain is an evolutionarily conserved protein module that functions as an epigenetic "reader" by specifically recognizing acylated lysine residues on histone tails, including acetylation (Kac) and crotonylation (Kcr).[1][2] There are four human proteins containing a YEATS domain: ENL (MLLT1), AF9 (MLLT3), GAS41 (YEATS4), and YEATS2.[3] These proteins are critical components of various chromatin-modifying and transcriptional complexes. By binding to acetylated chromatin, they recruit effector proteins that modulate gene expression.[1]
Aberrant function and overexpression of YEATS domain-containing proteins are implicated in several human cancers.
-
ENL and AF9: These paralogs are frequently involved in chromosomal translocations with the MLL gene in aggressive acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL).[4][5] Beyond their role in MLL-fusion proteins, the wild-type ENL protein is essential for maintaining the leukemic state in AML, where its YEATS domain-mediated binding to acetylated histones drives the expression of oncogenes like MYC and HOXA9.[6][7][8]
-
GAS41 (YEATS4): This protein is often overexpressed in non-small cell lung cancer (NSCLC) and other malignancies.[9][10] It recognizes acetylated histones to promote the deposition of the histone variant H2A.Z, facilitating pro-tumorigenic transcription.[11][12]
-
YEATS2: Identified as an oncogenic driver in NSCLC, pancreatic, and liver cancers, YEATS2 is a subunit of the ATAC histone acetyltransferase complex.[3][13] Its YEATS domain reads histone acetylation marks to activate transcriptional programs essential for tumor growth and survival.[3][14]
The critical role of the YEATS domain's reader function in driving these cancers makes it a compelling target for therapeutic intervention. Small-molecule inhibitors that competitively block the acetyl-lysine binding pocket can disrupt these oncogenic pathways.[1][15]
Mechanism of Action of YEATS Domain Inhibitors
YEATS domain inhibitors are typically designed to be competitive antagonists of acetylated histone binding. The YEATS domain recognizes acetyl-lysine through a distinct structural feature: an aromatic "sandwich" cage that engages the acetyl methyl group.[14][16] Small molecules are developed to occupy this pocket, preventing the YEATS protein from docking onto chromatin.
This displacement has several downstream consequences:
-
Disruption of Protein-Chromatin Interaction: The primary effect is the prevention of YEATS protein localization to the promoters and enhancers of target genes.[1]
-
Inhibition of Transcriptional Elongation: For ENL and AF9, inhibitor binding prevents the recruitment of key transcriptional machinery, such as the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[6][17] This leads to reduced RNA Polymerase II activity and suppression of oncogene transcription.[6]
-
Induction of Anti-Tumor Phenotypes: In cancer cells, the downstream effects include cell growth arrest, induction of apoptosis, and cellular differentiation.[6][15] For example, treatment of AML cells with ENL inhibitors leads to myeloid differentiation and suppression of leukemia growth.[6][18]
The following diagram illustrates the signaling pathway of ENL in AML and the mechanism by which inhibitors disrupt it.
Caption: ENL pathway in AML and point of inhibitor action.
Summary of Key Small-Molecule Inhibitors
A growing number of small-molecule inhibitors targeting various YEATS domains have been developed. The table below summarizes key compounds, their primary targets, and their reported binding affinities or potencies.
| Compound Name | Target(s) | Assay Type | Affinity / Potency | Reference(s) |
| SR-0813 | ENL, AF9 | HTRF (IC50) | 25 nM (ENL) | [8][18] |
| SPR (Kd) | 30 nM (ENL) | [18] | ||
| SGC-iMLLT | ENL, AF9 | Peptide Displacement | Kd = 745 nM (ENL) | [17][19] |
| Kd = 523 nM (AF9) | [17] | |||
| Compound 11 | ENL | AlphaScreen (IC50) | < 100 nM | [15][20] |
| Compound 24 | ENL | AlphaScreen (IC50) | < 100 nM | [15][20] |
| TDI-11055 | ENL | HTRF (IC50) | Potent, improved PK | [21] |
| XL-13m | ENL | Isothermal Titration | Kd = 0.4 µM | [1] |
| Calorimetry (ITC) | ||||
| DLG-41 | GAS41 | Biochemical Assay | Submicromolar | [9][22] |
| LS-1-124 | YEATS2 | Biochemical Assay | Potent, in vivo activity | [13][14] |
Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are common measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.[23]
Key Experimental Protocols
The evaluation of YEATS domain inhibitors requires a combination of biochemical, biophysical, and cellular assays to determine potency, selectivity, and on-target activity.
Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay used to quantify the binding of a YEATS domain to an acetylated histone peptide and measure its disruption by an inhibitor.[24]
Principle: A recombinant, tagged YEATS domain protein (e.g., 6xHis-ENL) is mixed with a biotinylated histone peptide containing an acetyl-lysine mark (e.g., Biotin-H3K9ac). A Europium (Eu)-chelate-labeled antibody or streptavidin serves as the donor fluorophore, binding the peptide. A second antibody or reagent conjugated to an acceptor fluorophore (e.g., ULight™) binds the tagged protein. When the protein and peptide interact, the donor and acceptor are brought into proximity, allowing for a FRET signal upon excitation. An inhibitor disrupts this interaction, causing a loss of signal.[24]
Detailed Protocol (Example for ENL):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, and 0.1% NP-40.
-
5X Inhibitor Plate: Prepare serial dilutions of test compounds in Assay Buffer in a 384-well plate.
-
5X Protein: Dilute 6xHis-ENL protein to 125 nM in Assay Buffer.
-
5X Peptide: Dilute Biotin-H3K9ac peptide to 5 nM in Assay Buffer.
-
2.5X Detection Mix: Prepare a mix of Anti-6xHis-ULight (15 nM final) and Streptavidin-Europium (0.5 nM final) in Assay Buffer.
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Add 4 µL of 5X test inhibitor or vehicle control to each well.
-
Add 4 µL of 5X 6xHis-ENL protein.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of 5X Biotin-H3K9ac peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 8 µL of 2.5X Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET capable reader (e.g., EnVision). Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight/FRET).
-
Calculate the ratio of 665 nm / 615 nm emission.
-
Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[25]
-
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16] It is a gold-standard method for validating hits from primary screens.
Principle: A solution of the inhibitor is titrated into a solution containing the target YEATS domain protein in the calorimeter cell. The heat change upon each injection is measured. The resulting thermogram is integrated and plotted against the molar ratio of inhibitor to protein to determine the thermodynamic parameters of binding.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified YEATS domain protein (e.g., 20-50 µM) and the inhibitor (e.g., 200-500 µM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the microcalorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the inhibitor into buffer alone.
-
Fit the integrated data to a one-site binding model using analysis software (e.g., Origin) to calculate Kd, n, and ΔH.[16]
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify that a compound binds to its intended target protein within the complex environment of a living cell.[26]
Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor or a vehicle control and then heated to a range of temperatures. At a specific temperature, the unbound protein will denature and aggregate, while the inhibitor-bound fraction remains soluble. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[26]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., MOLM-13 leukemia cells) and treat with the desired concentration of the YEATS inhibitor or vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours).
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein using an antibody-based method like Western Blot, ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.[26]
-
The following diagram outlines a typical workflow for the discovery and validation of YEATS domain inhibitors.
Caption: A generalized workflow for YEATS inhibitor discovery.
Conclusion and Future Outlook
The YEATS domains have emerged as a promising class of epigenetic targets for cancer therapy. The development of potent and selective small-molecule inhibitors has provided invaluable chemical probes to dissect their biological functions and has laid the groundwork for new therapeutic strategies.[1][15] The success of compounds targeting ENL in preclinical models of acute leukemia highlights the potential of this approach.[6][19]
Future efforts will likely focus on:
-
Improving Selectivity: Developing inhibitors that can distinguish between the highly similar YEATS domains of ENL and AF9, or among other family members, to minimize off-target effects.[15]
-
Expanding to Other Cancers: Leveraging the roles of GAS41 and YEATS2 in solid tumors like NSCLC to develop new treatments.[9][13]
-
Combination Therapies: Exploring the synergistic effects of YEATS inhibitors with other epigenetic drugs, such as BET bromodomain inhibitors, which has shown promise in leukemia cells.[6][20]
-
Development of In Vivo Probes: Optimizing the pharmacokinetic properties of current leads to enable robust in vivo studies and clinical translation.[21]
Continued research into the biology of YEATS domains and the development of sophisticated chemical tools to modulate their activity will be crucial for realizing their full therapeutic potential.
References
- 1. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YEATS2: a novel cancer epigenetic reader and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of potent dimeric inhibitors of GAS41 YEATS domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The First Class of Inhibitors for YEATS Domain as Potential Anti-Cancer Agents - Innovation Hub@HK [innovationhub.hk]
- 14. data.epo.org [data.epo.org]
- 15. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Discovery of AF9 YEATS Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. arxiv.org [arxiv.org]
- 24. epicypher.com [epicypher.com]
- 25. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PFI-6: A Chemical Probe for Interrogating the Role of MLLT1/3 in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making proteins that "read" epigenetic marks attractive therapeutic targets. This technical guide focuses on PFI-6, a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). While direct research on this compound in AML models is emerging, its targets, MLLT1 and MLLT3, are well-established drivers of leukemogenesis, particularly in aggressive subtypes of AML involving Mixed Lineage Leukemia (MLL) gene rearrangements. This document will detail the mechanism of action of this compound, the critical roles of its targets in AML, present available quantitative data, and provide detailed experimental protocols for its use in AML research.
Introduction to this compound and its Targets
This compound is a selective small-molecule inhibitor that targets the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9)[1][2]. The YEATS domain is an epigenetic "reader" module that recognizes acetylated and crotonylated lysine residues on histone tails[3]. By binding to these marks, MLLT1 and MLLT3 play a crucial role in recruiting transcriptional machinery to specific gene loci, thereby activating gene expression programs[4][5].
This compound acts as a potent disruptor of the protein-protein interactions involving the YEATS domains of MLLT1 and MLLT3[6]. It has a unique chemotype compared to other MLLT1/3 probes[7]. While this compound itself has not been extensively profiled in AML-specific studies, its high affinity and selectivity for MLLT1/3 make it an invaluable tool for investigating the function of these proteins in AML and for validating them as therapeutic targets[8][9].
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Assay Type | IC50 | Reference |
| MLLT1 (ENL) | Biochemical | 140 nM | [1][2] |
| MLLT3 (AF9) | Biochemical | 160 nM | [1][2] |
| MLLT3 | Cellular (NanoBRET) | 0.76 µM | [2] |
Table 1: In vitro and cellular potency of this compound.
The Role of MLLT1 (ENL) and MLLT3 (AF9) in Acute Myeloid Leukemia
MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which regulates the transcriptional elongation of key oncogenes, including MYC and HOX genes[10][11]. In AML, particularly in cases with MLL gene rearrangements, the fusion proteins MLL-ENL and MLL-AF9 are potent oncogenic drivers[3][10]. These fusion proteins aberrantly recruit the SEC to target genes, leading to their sustained expression and promoting leukemic cell proliferation and survival[12].
Even in the absence of MLL rearrangements, wild-type MLLT1 has been identified as a critical dependency in AML[12][13]. It is required for the maintenance of the disease, and its depletion leads to anti-leukemic effects, including terminal myeloid differentiation and suppression of leukemia growth[4][14]. Therefore, inhibiting the function of MLLT1 and MLLT3 with small molecules like this compound is a promising therapeutic strategy for a range of molecularly defined acute leukemias[11][15].
Signaling Pathway of MLLT1/3 in AML
The following diagram illustrates the role of MLLT1/3 in the transcriptional activation of oncogenes in AML.
Experimental Protocols for this compound in AML Research
While specific protocols for this compound in AML are not yet widely published, the following methodologies are standard for evaluating novel inhibitors in leukemia cell lines and can be adapted for this compound.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of AML cells.
Workflow:
Methodology:
-
Cell Seeding: Seed AML cell lines (e.g., MV4;11, MOLM-13) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound (and a negative control, PFI-6N, if available) in culture medium. Add the diluted compounds to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of AML progenitor cells.
Methodology:
-
Cell Preparation: Harvest AML cells and resuspend them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
MethoCult™ Mixture: Prepare a mixture containing the cells, this compound at various concentrations, and MethoCult™ H4434 Classic medium.
-
Plating: Plate the mixture in 35 mm culture dishes.
-
Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) using a microscope.
-
Data Analysis: Compare the number of colonies in this compound-treated dishes to vehicle-treated controls.
Western Blot Analysis
This protocol is used to determine if this compound treatment leads to changes in the protein levels of downstream targets of MLLT1/3 signaling.
Workflow:
Methodology:
-
Cell Treatment: Treat AML cells with this compound at a concentration determined from viability assays for 24-48 hours.
-
Lysis and Quantification: Harvest and lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., c-MYC, HOXA9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Related Epigenetic Inhibitors in AML Research: PFI-1
It is important to distinguish this compound from other similarly named compounds. PFI-1 is a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, another class of epigenetic readers implicated in AML[16][17]. PFI-1 has demonstrated anti-proliferative and pro-apoptotic effects in various leukemia cell lines[16][17][18].
Quantitative Data for PFI-1 in Leukemia Cell Lines
| Cell Line | Cell Type | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | 0.5 - 1 | [16] |
| NOMO-1 | MLL-AF9 | 1 - 5 | [16] |
| Kasumi-1 | AML1-ETO | 1 - 5 | [16] |
Table 2: Growth inhibition (GI50) values for PFI-1 in various leukemia cell lines[16].
Conclusion
This compound is a valuable chemical probe for elucidating the role of the MLLT1 and MLLT3 YEATS domains in AML. Although direct studies of this compound in AML are in their infancy, the critical role of its targets in leukemogenesis provides a strong rationale for its use in preclinical research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the therapeutic potential of targeting MLLT1/3 in AML. As our understanding of the epigenetic landscape of AML deepens, tools like this compound will be instrumental in developing novel and effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]
- 3. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesgc.org [thesgc.org]
- 14. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]
- 15. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Analogues of PFI-1 as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
PFI-6: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-6 is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), critical components of the super elongation complex (SEC) implicated in transcriptional regulation and the pathogenesis of acute myeloid leukemia (AML).[1][2][3] This document provides an in-depth technical overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that influence its binding affinity and selectivity. Furthermore, it outlines the experimental protocols for the biochemical and cellular assays used to characterize this probe and illustrates its mechanism of action within the relevant signaling pathways.
Introduction to this compound and its Targets: MLLT1/3
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an emerging epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails.[2][4] Four YEATS domain-containing proteins exist in humans: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41. MLLT1 and MLLT3 are key components of the super elongation complex (SEC), which plays a crucial role in releasing paused RNA Polymerase II and promoting transcriptional elongation.[3][5] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, the aberrant activity of MLLT1 is a known driver of oncogenesis, making it a compelling therapeutic target.[3][5]
This compound was developed as a chemical probe to enable the study of MLLT1/3 biology and to validate these proteins as therapeutic targets.[2] It is a cell-penetrant molecule that selectively binds to the YEATS domains of MLLT1 and MLLT3, disrupting their interaction with acetylated histones and thereby modulating gene transcription.[2] A structurally related but inactive compound, PFI-6N, is available as a negative control for in-cell experiments.
Structure-Activity Relationship (SAR) of this compound
The development of this compound involved extensive medicinal chemistry efforts to optimize the binding affinity and selectivity of a fragment-based screening hit. The core scaffold consists of a central isoxazole ring linked to a substituted phenyl ring and a variable amide moiety. The following table summarizes the key structure-activity relationships for this compound and its analogs.
| Compound ID | R1 Group (Amide) | MLLT1 IC50 (nM) | MLLT3 IC50 (nM) | YEATS2 IC50 (µM) | YEATS4 IC50 (µM) |
| This compound | (R)-1,2,3,4-tetrahydronaphthalen-1-amine | 140 | 160 | >40 | >40 |
| Analog 1 | Cyclopentylamine | >30,000 | >30,000 | ND | ND |
| Analog 2 | (R)-1-phenylethanamine | 4,200 | 3,800 | ND | ND |
| Analog 3 | 4-fluoroaniline | 1,500 | 1,200 | ND | ND |
| PFI-6N (Negative Control) | N-cyclopentyl-N-methylamine | >30,000 | >30,000 | >30 | >30 |
ND: Not Determined
Key SAR Insights:
-
Amide Moiety (R1): The nature of the R1 substituent is critical for potent inhibition. Small aliphatic amines like cyclopentylamine (Analog 1) result in a significant loss of activity. Aromatic amines, such as (R)-1-phenylethanamine (Analog 2) and 4-fluoroaniline (Analog 3), show moderate activity. The bulky and conformationally restricted (R)-1,2,3,4-tetrahydronaphthalen-1-amine moiety of this compound provides optimal interactions within the binding pocket, leading to high potency.
-
Stereochemistry: The (R)-enantiomer at the benzylic position of the tetrahydronaphthyl group is crucial for activity.
-
Negative Control: The design of PFI-6N, where the critical amide hydrogen is replaced with a methyl group and the bulky aromatic is replaced with a cyclopentyl group, completely abrogates binding, confirming the importance of these interactions and providing a valuable tool for cellular studies.
Experimental Protocols
Biochemical Assays
This assay measures the ability of a compound to disrupt the interaction between the YEATS domain of MLLT1 or MLLT3 and a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac).
Materials:
-
GST-tagged MLLT1 (human, recombinant) or MLLT3 (human, recombinant)
-
Biotinylated-H3K27ac peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
Procedure:
-
Add 2 µL of test compound in DMSO to a 384-well low-volume plate.
-
Add 4 µL of a solution containing GST-MLLT1/3 and biotinylated-H3K27ac peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) in assay buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine IC50 values from the dose-response curves.
Cellular Assays
This assay quantifies the engagement of this compound with MLLT3 in living cells. The principle involves Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). This compound competes with the tracer for binding to MLLT3, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding MLLT3-NanoLuc® fusion protein
-
NanoBRET™ tracer
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Transfect HEK293 cells with the MLLT3-NanoLuc® plasmid and plate in a 96-well cell culture plate.
-
Incubate for 24 hours.
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Add the test compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ tracer and Nano-Glo® Live Cell Reagent to the wells.
-
Read the luminescence at 460 nm (donor) and 618 nm (acceptor) on a BRET-compatible luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 values.
FRAP is used to assess the mobility of fluorescently tagged proteins in live cells. Inhibition of MLLT1 binding to chromatin by this compound is expected to increase the mobile fraction of MLLT1, leading to faster fluorescence recovery after photobleaching.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-MLLT1
-
Confocal microscope with FRAP capabilities
Procedure:
-
Transfect U2OS cells with the GFP-MLLT1 plasmid and plate on glass-bottom dishes.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Identify a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI with a high-intensity laser.
-
Acquire post-bleach images at regular time intervals to monitor fluorescence recovery.
-
Analyze the fluorescence intensity in the ROI over time to determine the mobile fraction and the halftime of recovery.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of the MLLT1/3 YEATS domain to acetylated histones on chromatin. This disrupts the recruitment of the Super Elongation Complex (SEC) to target gene promoters, thereby suppressing transcriptional elongation of key oncogenes like MYC and HOX genes, which are critical for the proliferation and survival of AML cells.[3][5]
Conclusion
This compound is a well-characterized chemical probe that serves as an invaluable tool for investigating the biological functions of the MLLT1 and MLLT3 YEATS domains. Its high potency, selectivity, and demonstrated cellular activity, coupled with the availability of a robust negative control, make it suitable for a wide range of biochemical and cellular studies. The detailed structure-activity relationship provides a clear rationale for its design and a foundation for the development of future inhibitors with therapeutic potential. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of transcriptional regulation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. m.string-db.org [m.string-db.org]
Methodological & Application
Application Notes and Protocols for PFI-6 In-Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vitro characterization of PFI-6, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).[1][2][3] this compound serves as a valuable tool for investigating the biological roles of these epigenetic reader domains in health and disease.[1] The following protocols describe key in-vitro binding assays to determine the affinity, kinetics, and thermodynamics of the this compound interaction with its target proteins.
This compound: A Selective MLLT1/3 YEATS Domain Inhibitor
This compound is a small molecule inhibitor that targets the YEATS domain of MLLT1 and MLLT3, which are involved in reading acetylated lysine marks on histones.[4][5] It demonstrates high selectivity for MLLT1/3 over other human YEATS domain-containing proteins like YEATS2 and YEATS4.[2][6] A structurally similar but inactive compound, PFI-6N, is available as a negative control for experiments.[4]
Quantitative Data Summary
The binding affinity and inhibitory activity of this compound against MLLT1 and MLLT3 have been characterized using various in-vitro and cellular assays. The key quantitative data are summarized in the table below.
| Target | Assay Type | Value | Reference |
| MLLT1 | HTRF IC50 | 140 nM | [1][2][4][6][7] |
| MLLT3 | HTRF IC50 | 160 nM | [1][2][4][6] |
| MLLT1 | BLI Kd | 110 nM | [4] |
| MLLT3 | BLI Kd | 110 nM | [4] |
| MLLT1 | ITC Kd | 82 nM | [4][7] |
| MLLT3 | ITC Kd | 76 nM | [4][6] |
| MLLT3 (in-cell) | NanoBRET IC50 | 760 nM | [4][8] |
| YEATS2 | HTRF IC50 | >40 µM | [4] |
| YEATS4 | HTRF IC50 | >40 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key in-vitro binding assays are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to determine the IC50 value of this compound by measuring the displacement of a fluorescently labeled tracer from the MLLT1/3 YEATS domain. HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, providing a robust and sensitive high-throughput screening method.[7][9][10]
Materials:
-
Recombinant human MLLT1 or MLLT3 YEATS domain (His-tagged)
-
Fluorescently labeled tracer (e.g., biotinylated acetylated histone peptide)
-
Europium cryptate-labeled anti-His antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
This compound and PFI-6N (negative control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound and PFI-6N in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 2 µL of the diluted this compound, PFI-6N, or DMSO control.
-
Prepare a mix of the MLLT1/3 YEATS domain protein and the biotinylated histone peptide tracer in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a mix of the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in assay buffer. Add 4 µL of this detection mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.
Biolayer Interferometry (BLI) Assay
BLI is a label-free technique used to measure the kinetics of binding, including association (kon) and dissociation (koff) rates, to determine the equilibrium dissociation constant (Kd).[1][11] The assay involves immobilizing the protein on a biosensor and measuring changes in the interference pattern of light upon binding of the small molecule.[11]
Materials:
-
Recombinant human MLLT1 or MLLT3 YEATS domain (biotinylated or His-tagged)
-
Streptavidin (SA) or Ni-NTA biosensors
-
This compound and PFI-6N
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black plates
-
BLI instrument (e.g., Octet)
Protocol:
-
Hydrate the biosensors in kinetics buffer for at least 10 minutes.
-
Immobilize the biotinylated or His-tagged MLLT1/3 YEATS domain onto the surface of the SA or Ni-NTA biosensors, respectively.
-
Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
-
Prepare a serial dilution of this compound and PFI-6N in kinetics buffer.
-
Measure the association of this compound to the immobilized protein by dipping the biosensors into wells containing different concentrations of the compound.
-
Measure the dissociation by moving the biosensors back to wells containing only kinetics buffer.
-
Analyze the resulting sensorgrams using the instrument's software to determine kon, koff, and calculate the Kd (koff/kon).
Isothermal Titration Calorimetry (ITC) Assay
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][12]
Materials:
-
Recombinant human MLLT1 or MLLT3 YEATS domain
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). It is critical that the protein and compound are in identical, degassed buffer to minimize heats of dilution.[6]
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare the MLLT1/3 YEATS domain solution at a concentration of approximately 5-50 µM in the sample cell.
-
Prepare the this compound solution at a concentration 10-20 fold higher than the protein concentration in the injection syringe.
-
Perform a series of injections (typically 1-2 µL each) of the this compound solution into the sample cell containing the protein solution at a constant temperature (e.g., 25°C).
-
Measure the heat change after each injection.
-
As a control, perform a separate titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the integrated heats of injection to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Cellular Target Engagement
To confirm that this compound engages its target in a cellular context, assays such as NanoBRET and Fluorescence Recovery After Photobleaching (FRAP) can be employed.[4][8]
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to MLLT3 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 and a fluorescent tracer.[2][8]
Principle:
-
HEK293 cells are transiently transfected with a vector expressing MLLT3 fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is added to the cells.
-
In the absence of a competitor, the tracer binds to the NanoLuc®-MLLT3 fusion, bringing the energy donor (NanoLuc®) and acceptor (tracer) in close proximity, resulting in a BRET signal.
-
Addition of this compound competes with the tracer for binding to MLLT3, leading to a dose-dependent decrease in the BRET signal.
A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's instructions (Promega).[8]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in-vitro characterization of this compound as a selective inhibitor of the MLLT1/3 YEATS domains. By utilizing a combination of biophysical and biochemical assays, researchers can robustly validate its potency, selectivity, and mechanism of action, paving the way for its use in elucidating the biological functions of MLLT1 and MLLT3.
References
- 1. protocols.io [protocols.io]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. eubopen.org [eubopen.org]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing PFI-6 in Cellular Thermal Shift Assays (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule with its target protein within the complex environment of a cell. The principle of CETSA is based on the ligand-induced stabilization of a protein to thermal denaturation. PFI-6 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1] These proteins are epigenetic "readers" that recognize acetylated and crotonylated lysine residues on histones and are crucial components of the super elongation complex (SEC), which plays a significant role in transcriptional regulation. Dysregulation of MLLT1 and MLLT3 is implicated in certain types of cancer, particularly acute leukemias.[2][3] Therefore, confirming the direct binding of this compound to MLLT1/MLLT3 in a cellular context is a critical step in validating its mechanism of action and its potential as a therapeutic agent.
These application notes provide a detailed protocol for using this compound in CETSA to demonstrate target engagement with MLLT1 and MLLT3 in cultured cells.
Signaling Pathway of MLLT1/MLLT3
MLLT1 and MLLT3 are key components of the Super Elongation Complex (SEC), which is essential for the regulation of transcriptional elongation. The YEATS domain of MLLT1/MLLT3 recognizes and binds to acetylated lysine residues on histone tails, which helps to recruit the SEC to chromatin. The SEC, in turn, activates RNA Polymerase II, leading to the transcription of target genes, many of which are involved in cell growth and proliferation. In certain leukemias, chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that aberrantly recruit the SEC, driving oncogenic gene expression. This compound inhibits the YEATS domain of MLLT1/MLLT3, thereby preventing the recruitment of the SEC to chromatin and inhibiting the transcription of target oncogenes.
References
- 1. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 3. researchgate.net [researchgate.net]
Application Notes: PFI-6 for NanoBRET™ Target Engagement Assays
Introduction
PFI-6 is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), which are epigenetic reader proteins involved in transcriptional regulation.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in NanoBRET™ Target Engagement (TE) assays to quantify its binding to MLLT1 and MLLT3 in live cells. The NanoBRET™ TE assay is a powerful tool for assessing compound-target interaction by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent tracer.[4][5][6] Competitive displacement of the tracer by a compound like this compound results in a quantifiable decrease in the BRET signal, enabling the determination of cellular affinity and target engagement.[4][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and its negative control, PFI-6N. This data highlights the potency and selectivity of this compound for its intended targets.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | MLLT1 (ENL/YEATS1) | Biochemical | IC50 | 140 nM | [1][2][9] |
| This compound | MLLT3 (AF9/YEATS3) | Biochemical | IC50 | 160 nM | [1][2][9] |
| This compound | MLLT1 | Isothermal Titration Calorimetry (ITC) | Kd | 82 nM | [9] |
| This compound | MLLT3 | Isothermal Titration Calorimetry (ITC) | Kd | 76 nM | [9] |
| This compound | MLLT3 | NanoBRET™ TE (Cellular) | IC50 | 0.76 µM (760 nM) | [9][10] |
| PFI-6N | MLLT1 | Biochemical | Activity | >30 µM | [10] |
| PFI-6N | MLLT3 | Biochemical | Activity | >30 µM | [10] |
| PFI-6N | MLLT3 | NanoBRET™ TE (Cellular) | Activity | No inhibition up to 30 µM | [10] |
Signaling Pathway and Mechanism of Action
This compound selectively binds to the YEATS domain of the MLLT1 and MLLT3 proteins. These proteins are "readers" of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues. By binding to these modified histones, MLLT1/3-containing complexes are recruited to specific chromatin regions, where they play a crucial role in regulating gene transcription. This compound acts as a competitive inhibitor, preventing the YEATS domain from binding to its natural histone ligands, thereby modulating the expression of target genes.
Experimental Workflow: NanoBRET™ Target Engagement Assay
The general workflow for a NanoBRET™ TE assay involves cell preparation, compound and tracer addition, and signal detection. This process allows for the determination of a compound's ability to engage its target within a physiological cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. news-medical.net [news-medical.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.in]
- 9. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with PFI-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, laser-based microscopy technique used to study the dynamics of fluorescently-labeled molecules within living cells. This method allows for the quantitative analysis of protein mobility, binding kinetics, and diffusion. These application notes provide a detailed protocol for utilizing FRAP to investigate the target engagement of PFI-6, a potent and selective chemical probe for the YEATS domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1] MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which plays a key role in regulating transcriptional elongation by RNA Polymerase II.[2][3][4][5][6][7][8] By inhibiting the interaction of MLLT1/3 with acetylated histones, this compound is expected to alter the chromatin association and mobility of these proteins.
Principle of FRAP
The FRAP experiment involves three key stages:
-
Pre-Bleach: A baseline fluorescence intensity is recorded from a region of interest (ROI) in a cell expressing a fluorescently tagged protein of interest (e.g., MLLT1-GFP).
-
Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorophores within the ROI, leading to a sharp decrease in fluorescence.
-
Post-Bleach (Recovery): The movement of unbleached fluorescent molecules from the surrounding area into the bleached ROI is monitored over time by acquiring images at low laser intensity. The rate of fluorescence recovery provides information about the mobility of the protein.
Key parameters derived from a FRAP experiment include:
-
Mobile Fraction (Mf): The percentage of the fluorescently-labeled protein population that is free to move and participate in fluorescence recovery.
-
Immobile Fraction (If): The percentage of the protein population that is stationary or moves very slowly on the timescale of the experiment.
-
Half-maximal Recovery Time (t½): The time it takes for the fluorescence intensity in the ROI to reach half of its final, post-recovery level. This parameter is inversely related to the speed of protein movement.
This compound: A Chemical Probe for MLLT1/3 YEATS Domains
This compound is a selective inhibitor that targets the YEATS domain of MLLT1 and MLLT3, preventing their recognition of acetylated and crotonylated histone marks.[2] This inhibition is expected to disrupt the localization and chromatin tethering of MLLT1/3, leading to an increase in their mobility within the nucleus. FRAP can be employed to quantify this change in mobility, thereby providing evidence of target engagement by this compound in a cellular context.
Quantitative Data Summary
| Target Protein | Treatment Condition | Half-maximal Recovery Time (t½) (seconds) |
| MLLT1-GFP | Vehicle (DMSO) | 0.46 ± 0.06 |
| SAHA (2.5 µM) | 0.78 ± 0.09 | |
| SAHA (2.5 µM) + SGC-iMLLT (Compound 92) | 0.46 ± 0.05 | |
| MLLT3-GFP | Vehicle (DMSO) | 0.60 ± 0.09 |
| SAHA (2.5 µM) | 1.32 ± 0.45 | |
| SAHA (2.5 µM) + SGC-iMLLT (Compound 92) | 0.56 ± 0.02 |
Data adapted from "Discovery of an MLLT1/3 YEATS Domain Chemical Probe".[1] SAHA (Suberanilohydroxamic acid) is a histone deacetylase inhibitor used to increase histone acetylation and enhance the binding of MLLT1/3 to chromatin.
MLLT1/3 Signaling Pathway in Transcriptional Regulation
MLLT1 (ENL) and MLLT3 (AF9) are key components of the Super Elongation Complex (SEC). The YEATS domain of these proteins recognizes and binds to acetylated histones on chromatin, which helps to recruit the SEC to the promoters of target genes. The SEC then facilitates the transition of paused RNA Polymerase II into a productive elongation phase, leading to gene transcription. This compound, by blocking the YEATS domain, is hypothesized to prevent this recruitment process.
Caption: MLLT1/3 in Transcriptional Elongation.
Experimental Workflow for FRAP with this compound
The following diagram outlines the key steps for conducting a FRAP experiment to assess the effect of this compound on MLLT1/3 mobility.
Caption: FRAP Experimental Workflow.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding: Seed U2OS (or other suitable) cells onto 35 mm glass-bottom dishes appropriate for live-cell imaging. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: When cells reach 70-80% confluency, transfect them with a plasmid encoding for MLLT1-GFP or MLLT3-GFP using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours post-transfection.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Incubation: Replace the culture medium of the transfected cells with the this compound-containing medium or the vehicle control medium. Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO₂ prior to imaging.
FRAP Data Acquisition
-
Microscope Setup: Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective (e.g., 63x oil immersion) and an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
Cell Selection: Identify a transfected cell expressing a moderate level of the GFP-fusion protein, with a clearly defined nucleus.
-
Pre-Bleach Imaging: Acquire 5-10 images of the selected cell at a low laser power (e.g., 1-5% of a 488 nm laser) to establish the baseline fluorescence intensity.
-
Photobleaching: Define a circular region of interest (ROI) of approximately 2-3 µm in diameter within the nucleus. Photobleach this ROI using a high-intensity laser pulse (100% laser power for a short duration, e.g., 1-2 seconds).
-
Post-Bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be optimized based on the recovery speed of the protein (e.g., one image every 200-500 ms for 60-120 seconds).
FRAP Data Analysis
-
Intensity Measurements: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Data Normalization: Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region. Further normalize the data to account for the initial pre-bleach intensity and the intensity immediately after the bleach. The following formula can be used for double normalization: Inorm(t) = (IROI(t) - IBG(t)) / (Ipre - IBG) * (Itotal_pre - IBG_pre) / (Itotal(t) - IBG(t)) Where:
-
Inorm(t) is the normalized intensity at time t
-
IROI(t) is the intensity in the bleached ROI at time t
-
IBG(t) is the background intensity at time t
-
Ipre is the average pre-bleach intensity in the ROI
-
Itotal_pre is the average pre-bleach intensity of the whole nucleus
-
Itotal(t) is the intensity of the whole nucleus at time t
-
-
Curve Fitting: Fit the normalized recovery data to a single or double exponential function to determine the mobile fraction (Mf) and the half-maximal recovery time (t½).
-
Mf = (I∞ - I0) / (Ipre - I0) Where:
-
I∞ is the fluorescence intensity at the recovery plateau
-
I0 is the fluorescence intensity immediately after bleaching
-
Ipre is the average pre-bleach fluorescence intensity
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to compare the mobile fractions and recovery half-times between vehicle-treated and this compound-treated cells. A significant increase in the mobile fraction and/or a decrease in the recovery half-time upon this compound treatment would indicate successful target engagement.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentrations for PFI-6 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-6 is a potent and selective chemical probe for the YEATS domain of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3][4] The YEATS domain is an epigenetic reader that recognizes acetylated and crotonylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. MLLT1 and MLLT3 are components of the super elongation complex (SEC), which is involved in the transcriptional elongation of various genes, including key oncogenes. By inhibiting the interaction of MLLT1/3 with acetylated histones, this compound disrupts the function of the SEC, leading to the downregulation of target gene expression and subsequent cellular effects, such as inhibition of cell growth. These application notes provide recommended working concentrations and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation: Recommended Working Concentrations
The following table summarizes the recommended working concentrations and observed effects of this compound in various cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| HEK293T | NanoBRET Target Engagement | 0.76 µM (IC50) | Not specified | Cellular target engagement of MLLT3.[5] |
| General Cell-Based Assays | Functional Assays | 10 µM (starting concentration) | Assay-dependent | Recommended starting concentration for cell-based assays.[1] |
| SEM (Leukemia) | Cell Growth Assay | 1 µM | Not specified | Inhibition of cell growth. |
| MV4;11 (Leukemia) | Cell Growth Assay | 1 µM | Not specified | Inhibition of cell growth. |
Signaling Pathway
This compound targets the YEATS domain of MLLT1 and MLLT3, which are critical components of the Super Elongation Complex (SEC). The SEC is recruited to chromatin through the interaction of the MLLT1/3 YEATS domain with acetylated histones. Once recruited, the SEC, through its kinase component P-TEFb, phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes, including the oncogenes MYC and HOXA9. This compound competitively binds to the YEATS domain, preventing its association with acetylated histones. This leads to the inhibition of SEC-mediated transcriptional elongation and downregulation of target gene expression.
Caption: Mechanism of this compound action on the MLLT1/3 signaling pathway.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, SEM)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: Workflow for a cell viability assay with this compound treatment.
Western Blot Analysis of Downstream Targets
This protocol is for assessing the effect of this compound on the protein levels of downstream targets of the SEC, such as MYC and HOXA9.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-HOXA9, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound (e.g., 1-10 µM) or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of this compound on the recruitment of MLLT1/3 or other SEC components to specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
ChIP-grade antibody against the protein of interest (e.g., MLLT1, MLLT3) or IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., MYC, HOXA9)
Procedure:
-
Cross-linking:
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Perform cell and nuclear lysis.
-
Shear the chromatin to an average length of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Incubate the chromatin with the specific antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of target genes.
-
Analyze the data as a percentage of input to determine the enrichment of the target protein at specific genomic loci. A decrease in enrichment in this compound treated cells compared to the control would indicate inhibition of protein recruitment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
PFI-6: Comprehensive Application Notes on Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-6 is a potent and selective chemical probe for the YEATS domain of Mixed Lineage Leukemia Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9).[1][2][3][4] As a critical tool in epigenetic research, understanding its solubility and proper handling is paramount for reproducible and accurate experimental outcomes. This document provides detailed application notes on the solubility of this compound in various solvents and a step-by-step protocol for the preparation of stock solutions.
This compound Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing concentrated stock solutions. Conversely, it is insoluble in aqueous solutions and ethanol. It is crucial to use fresh, anhydrous DMSO for dissolution, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[3][5]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration | Molar Equivalent (MW: 391.42 g/mol ) | Notes |
| DMSO | Soluble | up to 78 mg/mL | ~199.27 mM | Use of fresh, anhydrous DMSO is highly recommended.[1][3] |
| Soluble | 2 mg/mL | ~5.11 mM | Sonication and gentle warming may be required.[5] | |
| Soluble | up to 10 mM | - | Recommended concentration for stock solutions.[6] | |
| Water | Insoluble | - | - | [1][3] |
| Ethanol | Insoluble | - | - | [1][3] |
Experimental Protocols
Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 391.42 g/mol * 1000 mg/g = 3.9142 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Gentle warming can also be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
It is recommended to use aliquots within 6 months when stored at -80°C and within 1 month when stored at -20°C to ensure optimal activity.[7]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Mechanism of Action in the MLLT1/3 Signaling Pathway
This compound is a selective inhibitor of the YEATS domain of MLLT1 and MLLT3.[1][2][3][4] These proteins are components of large transcriptional regulatory complexes, such as the Super Elongation Complex (SEC). The YEATS domain recognizes and binds to acetylated lysine residues on histone tails, a key step in recruiting the complex to chromatin and promoting transcriptional elongation. By binding to the YEATS domain, this compound competitively inhibits this interaction, leading to the downregulation of target gene expression, which is implicated in certain cancers like acute leukemia.
Caption: this compound inhibits the MLLT1/3 signaling pathway.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. condensates.com [condensates.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for PFI-6 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-6 is a potent and selective chemical probe that targets the YEATS domain of Myeloid/lymphoid or mixed-lineage leukemia (trithorax homolog); translocated to 1 (MLLT1/ENL) and 3 (MLLT3/AF9).[1][2] The YEATS domain is an epigenetic "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails.[3] MLLT1 and MLLT3 are components of transcriptional regulatory complexes, including the Super Elongation Complex (SEC), and are frequently implicated in the pathogenesis of various cancers, particularly acute leukemias with MLL rearrangements and certain solid tumors like lung adenocarcinoma.[4][5][6][7]
By inhibiting the reader function of MLLT1/3, this compound serves as an invaluable tool to investigate the downstream biological consequences of this inhibition, such as the suppression of key oncogenic gene expression programs (e.g., MYC, HOXA9) and its effects on cancer cell proliferation, survival, and cell cycle progression.[4][8][9] These application notes provide detailed protocols for utilizing this compound in cancer cell line-based assays.
Mechanism of Action
The MLLT1 and MLLT3 proteins are recruited to specific chromatin locations through the binding of their YEATS domains to post-translationally modified histone tails (acetylation, crotonylation).[3] This recruitment is critical for the assembly and function of transcription elongation complexes that drive the expression of proto-oncogenes. This compound acts as a competitive inhibitor, binding to the YEATS domain's recognition pocket and preventing its engagement with histones.[10] This displacement leads to the suppression of target gene transcription, which can result in anti-proliferative and pro-apoptotic effects in susceptible cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLLT3 knockdown suppresses proliferation and cell mobility in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFI-6 in High-Throughput Screening for MLLT1/3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the chemical probe PFI-6 in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the YEATS domains of Mixed-Lineage Leukemia Translocated to 1 (MLLT1, also known as ENL) and 3 (MLLT3, also known as AF9). Detailed protocols for key biochemical and cellular assays are provided to facilitate the discovery of novel therapeutic agents targeting these epigenetic readers.
Introduction to this compound and its Targets: MLLT1/3
MLLT1 and MLLT3 are members of the YEATS domain family of proteins, which recognize acetylated and crotonylated lysine residues on histone tails, playing a critical role in chromatin remodeling and transcriptional regulation.[1][2] These proteins are essential components of the Super Elongation Complex (SEC), a key regulator of RNA Polymerase II-dependent transcription of major oncogenes.[3][4] Dysregulation of MLLT1 and MLLT3 has been implicated in various cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), making them attractive targets for drug discovery.[1][3]
This compound is a potent and selective chemical probe that targets the YEATS domains of MLLT1 and MLLT3.[5][6] It serves as a valuable tool for studying the biological functions of these proteins and for identifying novel small-molecule inhibitors with therapeutic potential.[5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for MLLT1 and MLLT3.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| MLLT1 (ENL/YEATS1) | AlphaScreen | 140 | 82 | [7][8] |
| MLLT3 (AF9/YEATS3) | AlphaScreen | 160 | - | [7] |
Table 2: Cellular Target Engagement of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| MLLT3 | NanoBRET | 0.76 | [9] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Activity | Reference |
| YEATS2 | HTRF | IC50 > 30 µM | [9] |
| YEATS4 | HTRF | IC50 > 30 µM | [9] |
| Bromodomain Panel (SGC) | Various | Inactive | [9] |
| Kinase Panel (40 kinases) | Various | No activity at 10 µM | [9] |
MLLT1/3 Signaling Pathway and Mechanism of Action
MLLT1 and MLLT3, through their YEATS domains, recognize acylated lysine residues on histones, tethering the Super Elongation Complex (SEC) to chromatin. The SEC then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of target genes, including key oncogenes like MYC. Inhibition of the MLLT1/3 YEATS domain by molecules like this compound disrupts this interaction, leading to the suppression of oncogenic gene expression.
Experimental Protocols
The following are detailed protocols for key experiments to screen for and characterize MLLT1/3 inhibitors using this compound as a reference compound.
High-Throughput Screening Workflow
This workflow outlines the general steps for a high-throughput screening campaign to identify novel MLLT1/3 inhibitors.
Biochemical Assay: AlphaScreen for MLLT1/3 Inhibition
This protocol is adapted from established methods for screening inhibitors of YEATS domains.[2][10]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction between the His-tagged MLLT1/3 YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1] Donor beads coated with streptavidin bind to the biotinylated peptide, while acceptor beads chelated with nickel bind to the His-tagged protein. Upon interaction, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal. Inhibitors that disrupt this interaction will cause a decrease in the signal.
Materials:
-
Recombinant His-tagged MLLT1 or MLLT3 YEATS domain protein
-
Biotinylated histone peptide (e.g., H3K9ac or H3K27cr)
-
AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
384-well white opaque microplates
-
This compound (as a positive control inhibitor)
-
Test compounds
Protocol:
-
Compound Plating: Dispense test compounds and this compound (as a control) into the 384-well plate. Typically, a final concentration of 10-50 µM is used for primary screening.
-
Protein Addition: Add His-tagged MLLT1 or MLLT3 protein to each well. The final concentration should be optimized, but a starting point of 60-100 nM is recommended.[1][2]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.[1][5]
-
Peptide Addition: Add the biotinylated histone peptide to each well. A final concentration of 10-40 nM is a good starting point.[2][11]
-
Incubation: Incubate for another 30 minutes at room temperature.
-
Bead Addition: Prepare a mixture of AlphaScreen streptavidin donor beads and nickel chelate acceptor beads in the assay buffer (final concentration of 10 µg/mL each or a 1:600 dilution).[2][5] Add this mixture to all wells.
-
Final Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
Biophysical Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for characterizing the binding of this compound and other inhibitors to MLLT1/3.[12][13]
Principle: SPR measures the real-time interaction between an analyte in solution (e.g., this compound) and a ligand immobilized on a sensor chip surface (e.g., MLLT1/3 protein). Binding of the analyte causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of binding affinity (KD) and kinetic parameters (ka and kd).
Materials:
-
Recombinant His-tagged or other tagged MLLT1/3 protein
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound and test compounds
Protocol:
-
Ligand Immobilization:
-
Immobilize the MLLT1/3 protein onto the sensor chip surface. For His-tagged proteins, an NTA chip can be used. Alternatively, amine coupling to a CM5 chip is a common method.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound or the test compound in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected KD.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface (without ligand or with an irrelevant protein).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assay: NanoBRET for Target Engagement
This protocol is based on established methods for assessing the intracellular target engagement of epigenetic inhibitors.[9][14]
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor) within living cells. Competitive displacement of the tracer by an inhibitor like this compound leads to a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-MLLT3 and HaloTag-Histone H3.3
-
FuGENE HD transfection reagent
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand (Promega)
-
Opti-MEM I Reduced Serum Medium
-
White 384-well cell culture plates
-
This compound and test compounds
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-MLLT3 and HaloTag-Histone H3.3 expression vectors at a 1:10 ratio (NanoLuc to HaloTag).
-
Cell Plating: After 24 hours, resuspend the transfected cells and plate them into 384-well plates.
-
Compound Treatment: Add serial dilutions of this compound or test compounds to the cells and incubate for a defined period (e.g., 2-4 hours).
-
Tracer and Substrate Addition: Add the HaloTag NanoBRET 618 Ligand and the NanoBRET Nano-Glo Substrate to the wells.
-
Signal Detection: Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value for target engagement.
Cellular Assay: Fluorescence Recovery After Photobleaching (FRAP)
This protocol outlines the use of FRAP to confirm the cellular target engagement of MLLT1 inhibitors.[9][15]
Principle: FRAP measures the mobility of fluorescently tagged proteins in living cells. A specific region of interest in a cell expressing a GFP-tagged protein (e.g., GFP-MLLT1) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is then monitored over time. Binding of an inhibitor like this compound to GFP-MLLT1 can alter its mobility and thus the rate of fluorescence recovery.
Materials:
-
U2OS or other suitable cell line
-
Expression vector for GFP-MLLT1
-
Confocal microscope with FRAP capabilities
-
This compound and test compounds
Protocol:
-
Cell Transfection and Plating: Transfect cells with the GFP-MLLT1 expression vector and plate them onto glass-bottom dishes.
-
Compound Treatment: Treat the cells with this compound or test compounds at the desired concentration for a specified duration (e.g., 24 hours).
-
Image Acquisition:
-
Acquire pre-bleach images of the cells.
-
Select a region of interest (ROI) within the nucleus.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of post-bleach images to monitor fluorescence recovery.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Normalize the recovery data and fit it to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2).
-
Compare the recovery kinetics between untreated and compound-treated cells. An increase in the mobile fraction or a faster recovery rate can indicate displacement of the protein from chromatin upon inhibitor binding.
-
References
- 1. epicypher.com [epicypher.com]
- 2. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epicypher.com [epicypher.com]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. thesgc.org [thesgc.org]
- 15. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFI-6 in the Study of MLLT1/3 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-6 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3] These proteins are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation.[4][5][6] The YEATS domain of MLLT1/3 recognizes acetylated and crotonylated lysine residues on histones, tethering the SEC to chromatin and facilitating the expression of target genes, including the proto-oncogenes MYC and HOXA9. Dysregulation of MLLT1 and MLLT3 is implicated in various cancers, particularly acute myeloid leukemia (AML).[5] this compound disrupts the protein-protein interactions mediated by the MLLT1/3 YEATS domain, making it an invaluable tool for elucidating the biological functions of these proteins and for validating them as therapeutic targets.[1][7]
These application notes provide a comprehensive overview of the use of this compound in various biochemical, biophysical, and cellular assays to study MLLT1/3 protein-protein interactions.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its negative control, PFI-6N.
| Parameter | MLLT1 | MLLT3 | YEATS2 | YEATS4 | Notes |
| IC50 (nM) | 140[2][8] | 160[2][8] | >30000 | >30000 | Determined by in vitro assays. PFI-6N (negative control) shows no activity against MLLT1, MLLT3, YEATS2, and YEATS4 at concentrations up to 30 µM.[3] |
| Cellular IC50 | ~760 nM (NanoBRET) | Not Reported | - | - | Cellular target engagement was demonstrated in HEK293 cells using a NanoBRET assay. |
Signaling Pathway and Mechanism of Action
MLLT1 and MLLT3 are essential components of the Super Elongation Complex (SEC), which plays a crucial role in regulating gene expression by controlling transcriptional elongation. The YEATS domain of MLLT1/3 recognizes acetylated histone tails, thereby recruiting the SEC to specific gene loci. The SEC, which includes other key proteins like AFF4, CDK9, and Cyclin T1, then phosphorylates the C-terminal domain of RNA Polymerase II, leading to its release from promoter-proximal pausing and the initiation of productive transcriptional elongation. This process is critical for the expression of key developmental and oncogenic genes such as HOXA9 and MYC. This compound acts as a competitive inhibitor, binding to the YEATS domain of MLLT1 and MLLT3 and preventing its interaction with acetylated histones. This disruption of the initial recruitment step of the SEC leads to the downregulation of target gene expression.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the interaction of this compound with MLLT1/3.
Biochemical Assay: AlphaScreen for MLLT1/3 Inhibition
This assay quantitatively measures the ability of this compound to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone H3 peptide.
Materials:
-
Recombinant His-tagged MLLT1 or MLLT3 YEATS domain
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., Biotin-H3K9ac)
-
This compound (and PFI-6N as a negative control)
-
AlphaScreen™ Streptavidin Donor beads and Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound or DMSO vehicle control.
-
Add the His-tagged MLLT1 or MLLT3 YEATS domain to each well at a final concentration optimized for the assay (typically in the low nM range).
-
Add the biotinylated acetylated histone peptide to each well at its Kd concentration for the respective YEATS domain.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer. Add this mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the displacement of a fluorescent tracer from the MLLT1/3 YEATS domain by this compound in live cells, providing a quantitative measure of target engagement.
Materials:
-
HEK293T cells
-
Plasmids encoding MLLT1-NanoLuc® fusion protein and HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White 96-well plates
Protocol:
-
Co-transfect HEK293T cells with the MLLT1-NanoLuc® and HaloTag®-Histone H3.3 plasmids.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the cell suspension into a white 96-well plate.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to MLLT1/3 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Human AML cell line (e.g., K562, MV4-11)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-MLLT1 or anti-MLLT3, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Treat cultured AML cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against MLLT1 or MLLT3.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate how this compound affects the interaction of MLLT1/3 with its binding partners within the SEC in a cellular context.
Materials:
-
Human AML cell line (e.g., MV4-11)
-
This compound
-
Co-IP lysis buffer
-
Anti-MLLT1 or anti-MLLT3 antibody for immunoprecipitation
-
Antibodies for Western blotting (e.g., anti-AFF4, anti-CDK9)
-
Protein A/G magnetic beads
Protocol:
-
Treat MV4-11 cells with this compound or DMSO.
-
Lyse the cells and pre-clear the lysate.
-
Incubate the lysate with an anti-MLLT1 or anti-MLLT3 antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against known MLLT1/3 interacting partners (e.g., AFF4, CDK9) to assess whether this compound disrupts these interactions.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine if this compound treatment reduces the recruitment of MLLT1/3 to the promoter regions of its target genes, such as MYC and HOXA9.
Materials:
-
Human AML cell line
-
This compound
-
Formaldehyde for crosslinking
-
ChIP lysis and wash buffers
-
Anti-MLLT1 or anti-MLLT3 antibody for ChIP
-
Protein A/G magnetic beads
-
Reagents for reverse crosslinking and DNA purification
-
qPCR primers for the promoter regions of MYC, HOXA9, and a negative control region.
Protocol:
-
Treat cells with this compound or DMSO.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin using an anti-MLLT1 or anti-MLLT3 antibody.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of MYC and HOXA9 to quantify the amount of DNA pulled down. A decrease in the amount of amplified DNA in this compound treated samples indicates reduced recruitment of MLLT1/3.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of MLLT1 and MLLT3. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to study the protein-protein interactions of MLLT1/3 in various biochemical and cellular contexts, and to explore their downstream consequences on gene expression. The use of this compound, in conjunction with its negative control PFI-6N, will enable robust and well-controlled experiments to further our understanding of the therapeutic potential of targeting the YEATS domains of MLLT1 and MLLT3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. [PDF] The super elongation complex (SEC) and MLL in development and disease. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PFI-6 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing the selective MLLT1/3 inhibitor PFI-6, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound insolubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is considered insoluble in water and ethanol. For experimental purposes, it is highly recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO.
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the cause and how can I prevent it?
Precipitation upon dilution of a this compound DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is a common issue stemming from the compound's low aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment.
To prevent precipitation, it is crucial to follow a proper dilution protocol. This typically involves preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions into the aqueous buffer. It is also critical to ensure the final concentration of DMSO in the experimental medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize cytotoxic effects on cells, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1%.[2] While some robust cell lines may tolerate up to 0.5%, it is always best to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. This compound stock solutions should be prepared in DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.[1][3]
Q5: Can sonication be used to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound in DMSO, especially when preparing a high-concentration stock solution.[4][5][6] The high-frequency sound waves can help to break down small aggregates and increase the surface area of the compound, facilitating its interaction with the solvent. A brief sonication in a water bath is often sufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. Perform serial dilutions into your aqueous buffer with vigorous mixing. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent experimental results | - Improper storage of this compound stock solution. - Repeated freeze-thaw cycles. - this compound degradation. | Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C. Prepare fresh dilutions for each experiment. |
| No observable effect in cellular assays | - this compound has precipitated out of solution. - Insufficient final concentration. - Cell permeability issues. | Visually inspect the final working solution for any precipitate. If present, reprepare the solution using the recommended protocol. Consider increasing the concentration while ensuring it remains below the solubility limit. This compound is reported to be cell-penetrant. |
| High background or non-specific effects | - this compound aggregation at high concentrations. | Perform a dose-response curve to identify the optimal concentration range. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer to help disrupt aggregates. |
Quantitative Data Summary
The solubility of this compound can vary between different suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Reported Solubility | Source |
| DMSO | 2 mg/mL | |
| DMSO | Sparingly Soluble: 1-10 mg/mL | |
| DMSO | 78 mg/mL (199.27 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium. Do not add the concentrated DMSO stock directly to the final volume of media.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed cell culture medium. For example, add 2 µL of a 10 mM stock solution to 98 µL of media to get a 200 µM solution. Mix thoroughly by gentle pipetting.
-
Step 2 (Final Dilution): Add the desired volume of the intermediate dilution to the final volume of cell culture medium in your experimental plate or flask. For example, add 10 µL of the 200 µM intermediate dilution to 190 µL of media in a well to achieve a final concentration of 10 µM.
-
-
Gently mix the final working solution by swirling the plate or by gentle pipetting.
-
Visually inspect the wells under a microscope to ensure no precipitation has occurred.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Optimizing PFI-6 Concentration for Maximum Target Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing PFI-6 concentration to achieve maximum target inhibition of MLLT1 and MLLT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, cell-permeable chemical probe that targets the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and Mixed-Lineage Leukemia Translocated To 3 (MLLT3, also known as AF9). By binding to the YEATS domain, this compound inhibits the ability of these proteins to recognize and bind to acetylated and crotonylated histone tails, thereby modulating gene transcription.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This disruption prevents the recruitment of the super elongation complex (SEC) to chromatin, leading to a decrease in transcriptional elongation of target genes, many of which are implicated in cancer pathogenesis, particularly in leukemia.[2][3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. Biochemical assays show IC50 values of approximately 140 nM for MLLT1 and 160 nM for MLLT3.[1] However, cellular potency can be influenced by factors such as cell type, cell density, and assay duration. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q4: Is there a negative control available for this compound?
Yes, a structurally similar compound, PFI-6N, is available and serves as a negative control for this compound experiments. PFI-6N has significantly lower activity against MLLT1 and MLLT3 and can be used to differentiate on-target from off-target effects.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it is recommended to prepare a high-concentration stock solution in a non-polar solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer or media with vigorous mixing to prevent precipitation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Data Presentation
The following table summarizes the inhibitory activity of this compound against its primary targets in biochemical assays. Cellular IC50 values can vary depending on the cell line and assay conditions.
| Target | Assay Type | IC50 |
| MLLT1 (ENL) | Biochemical | 140 nM[1] |
| MLLT3 (AF9) | Biochemical | 160 nM[1] |
Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments to determine the optimal this compound concentration and confirm target engagement.
Protocol 1: Cellular Target Engagement with NanoBRET™ Assay
This protocol outlines the steps to measure the interaction of this compound with MLLT1 or MLLT3 in live cells using the NanoBRET™ technology.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-MLLT1 or NanoLuc®-MLLT3 fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-MLLT1/3 and HaloTag®-Histone H3.3 plasmids at an optimized ratio. Plate the transfected cells in the appropriate well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM. Add the diluted this compound or vehicle control (DMSO) to the cells.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Signal Measurement: Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Dynamics with Fluorescence Recovery After Photobleaching (FRAP)
This protocol describes how to use FRAP to assess the displacement of GFP-tagged MLLT1 or MLLT3 from chromatin by this compound.
Materials:
-
U2OS cells (or other suitable adherent cell line)
-
Plasmid encoding GFP-MLLT1 or GFP-MLLT3
-
Glass-bottom imaging dishes
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Transfection and Plating: Transfect cells with the GFP-MLLT1/3 plasmid and plate them onto glass-bottom imaging dishes. Allow cells to adhere and express the fusion protein for 24-48 hours.
-
Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Image Acquisition Setup: Place the imaging dish on the confocal microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Pre-bleach Imaging: Acquire a few images of a selected cell nucleus to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data to the pre-bleach intensity and fit the data to a recovery curve to determine the mobile fraction and the half-time of recovery (t½). A faster recovery indicates displacement of the GFP-fusion protein from a less mobile, chromatin-bound state.
Protocol 3: Biochemical Inhibition Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol details a TR-FRET assay to quantify the inhibition of the MLLT1/3 YEATS domain interaction with an acetylated histone peptide by this compound.
Materials:
-
Recombinant human MLLT1 or MLLT3 YEATS domain with a His-tag
-
Biotinylated histone H3 peptide containing an acetylated lysine residue (e.g., H3K27ac)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer
-
This compound
-
Low-volume, black 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reagent Preparation: Prepare a master mix containing the His-tagged MLLT1/3 YEATS domain and the biotinylated H3K27ac peptide in the assay buffer.
-
Assay Plate Setup: Add the this compound dilutions or vehicle control to the assay plate. Then, add the master mix of protein and peptide.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
-
Detection Reagent Addition: Add a mixture of the Tb-conjugated anti-His antibody and Streptavidin-d2 to all wells.
-
Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Signal Measurement: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for d2) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in cell-based assay results.
-
Potential Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in compound dispensing.
-
Solution:
-
Ensure a single-cell suspension before plating and use a multichannel pipette for even cell distribution.
-
Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
-
Calibrate pipettes regularly and ensure proper mixing when preparing compound dilutions.
-
Issue 2: No or weak inhibitory effect of this compound observed in cellular assays.
-
Potential Cause: Suboptimal this compound concentration, insufficient incubation time, or low target expression in the chosen cell line.
-
Solution:
-
Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).
-
Increase the incubation time with this compound (e.g., up to 24 hours), ensuring cell viability is not compromised.
-
Confirm the expression of MLLT1 and MLLT3 in your cell line using Western blotting or qPCR.
-
Issue 3: this compound precipitation in aqueous media.
-
Potential Cause: Poor solubility of this compound in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock in 100% DMSO.
-
When diluting into aqueous media, add the DMSO stock to the media with vigorous vortexing or pipetting to ensure rapid mixing.
-
Avoid preparing large volumes of diluted this compound that will be stored for extended periods. Prepare fresh dilutions for each experiment.
-
Issue 4: Off-target effects observed.
-
Potential Cause: High concentrations of this compound may lead to non-specific effects.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Always include the negative control compound, PFI-6N, in your experiments to differentiate on-target from off-target effects.
-
Validate key findings using an orthogonal method, such as siRNA-mediated knockdown of MLLT1 and MLLT3.
-
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of MLLT1/3 function.
Caption: Workflow for a this compound dose-response experiment.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from PFI-6 experiments
PFI-6 Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to help you troubleshoot unexpected experimental results and answer frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and recommended solutions.
Issue 1: Unexpected Increase in Cell Proliferation at Low this compound Concentrations
You observe a paradoxical increase in cell proliferation at low concentrations of this compound, while higher concentrations show the expected inhibitory effect.
Possible Causes and Solutions:
-
Biphasic Dose-Response: Some inhibitors can exhibit a biphasic or hormetic effect, where low doses stimulate and high doses inhibit a biological process. This could be due to complex feedback loops in the signaling pathway.
-
Off-Target Effects: At low concentrations, this compound might be interacting with an off-target protein that promotes proliferation, and this effect is overcome at higher concentrations by the on-target inhibition.
-
Experimental Artifact: Inaccurate serial dilutions or cell seeding densities can lead to misleading results.
Troubleshooting Workflow:
PFI-6 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of PFI-6, a selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a stock solution at a concentration of 10 mM in fresh, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: I'm observing no cellular activity with this compound. What could be the issue?
A3: Several factors could contribute to a lack of cellular activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is recommended that DMSO stocks that are older than 3-6 months or have been through more than two freeze-thaw cycles be tested for activity before use.[1]
-
Cell Permeability: While this compound is cell-penetrant, its efficiency can vary between cell lines. If poor permeability is suspected, consider optimizing the incubation time and concentration.
-
On-Target Engagement: Confirm that this compound is engaging with its intended targets (MLLT1/3) in your specific cell line. Techniques like a Cellular Thermal Shift Assay (CETSA) or Fluorescence Recovery After Photobleaching (FRAP) can be used to verify target engagement.[2]
-
Functional Redundancy: The cellular phenotype you are investigating might not be solely dependent on the bromodomain-reading function of MLLT1/3. These proteins have multiple domains and functions, and inhibiting the YEATS domain alone may not be sufficient to produce the expected outcome.
Q4: I am observing a phenotype that doesn't align with MLLT1/3 inhibition. Could this be an off-target effect?
A4: this compound has been shown to be highly selective for MLLT1 and MLLT3.[3] It has demonstrated minimal to no activity against a wide range of other proteins, including 48 bromodomains and 40 kinases.[1] However, if you suspect off-target effects, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects are more likely to occur at higher concentrations.
-
Negative Control: Use the structurally similar but inactive control compound, PFI-6N, in parallel with your this compound experiments. Observing the phenotype with this compound but not with PFI-6N strengthens the evidence for on-target activity.
-
Orthogonal Probe: Compare the results obtained with this compound to those from another structurally distinct MLLT1/3 inhibitor, if available.
Troubleshooting Guides
Issue: this compound Precipitates in Aqueous Solution
-
Potential Cause: this compound has limited solubility in aqueous buffers. When diluting a DMSO stock solution into cell culture media or buffer, the compound can precipitate out of solution.
-
Recommended Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity, but sufficient to maintain this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Vortexing: Vortex the solution vigorously during and after dilution to aid in solubilization.
-
Fresh Preparations: Prepare working solutions fresh for each experiment and do not store aqueous dilutions.
-
Issue: Inconsistent Results Between Experiments
-
Potential Cause: Variability in experimental conditions can lead to inconsistent results.
-
Recommended Solutions:
-
Standardized Protocols: Ensure that all experimental parameters, including cell density, compound concentration, incubation times, and detection methods, are kept consistent between experiments.
-
Stock Solution Integrity: Use freshly prepared or properly stored and aliquoted stock solutions to avoid degradation or concentration changes.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Quantitative Data
| Parameter | Target | Value | Assay |
| IC50 | MLLT1 (YEATS domain) | 140 nM | Biochemical Assay |
| IC50 | MLLT3 (YEATS domain) | 160 nM | Biochemical Assay |
| Cellular IC50 | MLLT3 Engagement | 0.76 µM | NanoBRET Assay |
| Selectivity | YEATS2, YEATS4 | >30 µM | Biochemical Assay |
This table summarizes the key quantitative data for this compound activity and selectivity.
Experimental Protocols
Protocol 1: General Guideline for a NanoBRET™ Cellular Target Engagement Assay
This protocol provides a general framework for assessing the interaction of this compound with MLLT1 or MLLT3 in live cells. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed cells expressing NanoLuc-MLLT1/3 and HaloTag-interacting protein into a white, 96-well plate at a density optimized for your cell line.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or the negative control PFI-6N. Include a vehicle control (DMSO).
-
HaloTag Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM and incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration to determine the IC50 value.
Protocol 2: General Guideline for a Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol outlines a general procedure to assess the displacement of MLLT1/3 from chromatin by this compound.
-
Cell Preparation: Plate cells expressing GFP-tagged MLLT1 or MLLT3 on glass-bottom dishes.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Image Acquisition (Pre-bleach): Acquire baseline fluorescence images of a selected nuclear region.
-
Photobleaching: Use a high-intensity laser to photobleach the GFP signal in a defined region of interest (ROI) within the nucleus.
-
Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. A faster and more complete recovery of fluorescence in this compound-treated cells compared to the control indicates displacement of the GFP-tagged protein from a less mobile, chromatin-bound state.
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound experiments.
Caption: The role of MLLT1/MLLT3 in transcriptional regulation and this compound's mechanism of action.
References
Technical Support Center: Overcoming PFI-6 Resistance in Cell Lines
Welcome to the technical support center for PFI-6, a selective chemical probe for the YEATS domains of MLLT1 and MLLT3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate and overcome potential resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3][4][5] It functions by binding to the acetyl-lysine binding pocket of the YEATS domain, thereby disrupting the interaction of MLLT1/3 with acetylated histones and other proteins. This disruption can lead to changes in gene transcription and has been shown to be a promising therapeutic strategy in certain cancers, particularly those with MLL rearrangements.[6]
Q2: I am not seeing the expected phenotypic effect of this compound in my cell line. Could my cells be resistant?
It's possible. Resistance to targeted therapies like this compound can be either intrinsic (pre-existing) or acquired (develops over time with treatment). Here are a few things to consider:
-
Cell Line Context: The dependency of your cell line on MLLT1/3 signaling is crucial. Not all cell lines are sensitive to MLLT1/3 inhibition. It is recommended to test this compound on a panel of cell lines, including a known sensitive line as a positive control.
-
Target Expression: Confirm the expression of MLLT1 and MLLT3 in your cell line via Western blot. Low or absent expression of the target proteins will naturally lead to a lack of response.
-
Compound Integrity: Ensure your this compound compound is of high purity and has been stored correctly. We recommend preparing fresh dilutions from a DMSO stock for each experiment.
Q3: How can I generate a this compound resistant cell line for my studies?
Generating a resistant cell line is a valuable tool for understanding resistance mechanisms. This is typically achieved by long-term culture of a sensitive parental cell line with gradually increasing concentrations of this compound. While a specific protocol for this compound has not been published, a general approach is outlined below.
Troubleshooting Guide
Problem 1: High IC50 value or lack of response to this compound in a previously sensitive cell line.
This could indicate the development of acquired resistance. Here’s a step-by-step guide to investigate and potentially overcome this issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Target Upregulation | Analyze MLLT1 and MLLT3 protein levels by Western blot in your resistant cells compared to the parental line. Increased expression of the target proteins may require higher concentrations of this compound to achieve the same level of inhibition. |
| Target Mutation | Sequence the YEATS domains of MLLT1 and MLLT3 in your resistant cells to identify potential mutations that may prevent this compound binding. |
| Activation of Bypass Pathways | Perform RNA sequencing or proteomic analysis to identify upregulated signaling pathways that may compensate for MLLT1/3 inhibition. Based on the findings, consider combination therapies. |
| Increased Drug Efflux | Use a fluorescent dye exclusion assay to assess the activity of drug efflux pumps. If efflux is increased, consider co-treatment with an efflux pump inhibitor. |
Problem 2: Difficulty in identifying synergistic drug combinations with this compound.
Finding the right combination and optimal concentrations requires systematic testing.
Strategies for Identifying Synergistic Combinations:
| Combination Strategy | Rationale |
| BET Inhibitors (e.g., JQ1, PFI-1) | MLLT1/3 and BET bromodomain proteins are both involved in transcriptional regulation. Co-inhibition can lead to a more profound and durable suppression of oncogenic gene expression.[7][8][9][10][11] |
| DOT1L Inhibitors (e.g., Pinometostat) | MLLT1/3 are often found in complex with DOT1L, a histone methyltransferase. Dual inhibition can disrupt the function of this oncogenic complex more effectively.[12][13][14][15] |
| BCL-2 Inhibitors (e.g., Venetoclax) | MLLT1/3 inhibition can induce apoptosis. Combining this compound with a direct apoptosis inducer like a BCL-2 inhibitor can enhance cancer cell killing.[16][17][18][19][20] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol provides a general framework. The specific concentrations and timelines will need to be optimized for your cell line.
-
Determine the initial IC50: Perform a dose-response curve with this compound on your sensitive parental cell line to determine the initial IC50 value.
-
Initial Treatment: Culture the cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold in each step.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population. A significant increase in the IC50 value indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, you can perform single-cell cloning to isolate and expand individual resistant clones.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and to determine IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for MLLT1 and MLLT3
This protocol is for assessing the protein expression levels of the this compound targets.
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MLLT1 or MLLT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This technique can be used to investigate changes in protein-protein interactions involving MLLT1/3 in resistant cells.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., MLLT1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to detect interacting partners.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MV4-11 (AML) | 150 | 1500 | 10 |
| MOLM-13 (AML) | 200 | 2500 | 12.5 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Synergistic Effects of this compound with Other Inhibitors (Hypothetical Data)
| Combination | Cell Line | Combination Index (CI)* |
| This compound + JQ1 (BETi) | MV4-11 Resistant | 0.4 |
| This compound + Pinometostat (DOT1Li) | MV4-11 Resistant | 0.6 |
| This compound + Venetoclax (BCL-2i) | MOLM-13 Resistant | 0.5 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound in inhibiting MLLT1/3.
Caption: Workflow for generating and characterizing this compound resistance.
Caption: Signaling pathways targeted by this compound and combination therapies.
References
- 1. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibitors PFI-1 and JQ1 are identified in an epigenetic compound screen to enhance C9ORF72 gene expression and shown to ameliorate C9ORF72-associated pathological and behavioral abnormalities in a C9ALS/FTD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenithepigenetics.com [zenithepigenetics.com]
- 10. BET bromodomain inhibitors PFI-1 and JQ1 are identified in an epigenetic compound screen to enhance C9ORF72 gene expression and shown to ameliorate C9ORF72-associated pathological and behavioral abnormalities in a C9ALS/FTD model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancertreatmentjournal.com [cancertreatmentjournal.com]
PFI-6 Technical Support Center: Troubleshooting Cellular Assays
Welcome to the technical support center for PFI-6, a selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[2] It is designed to disrupt the interaction of these proteins with acetylated histones.[3]
Q2: What is the recommended concentration of this compound for cellular assays?
A starting concentration of up to 1 µM is often recommended for cellular assays.[4] However, the optimal concentration will depend on the cell type and the specific assay being performed. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing working solutions, be aware that moisture-absorbing DMSO can reduce solubility.[1]
Q4: Is there a negative control available for this compound?
Yes, PFI-6N is a structurally similar compound that is inactive against MLLT1 and MLLT3 and can be used as a negative control in your experiments.[5]
Q5: What is the degradation profile or half-life of this compound in cells?
Currently, there is no publicly available data specifically detailing the degradation or metabolic half-life of this compound in cellular assays. The stability of a small molecule in a cellular context can be influenced by various factors, including enzymatic degradation and chemical instability in the culture medium. If you suspect that the stability of this compound is affecting your experimental results, it is recommended to perform an independent assessment of its stability in your specific cell line and media conditions.
Q6: Can this compound be used for in vivo studies?
This compound is primarily intended for use as a chemical probe in in vitro and cellular assays and is not recommended for in vivo use.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potency of this compound against its primary targets.
| Target | Assay Type | Potency (IC₅₀) | Reference |
| MLLT1 | In Vitro (HTRF, BLI) | 140 nM | [4] |
| MLLT3 | In Vitro (HTRF, BLI) | 160 nM | [1] |
| MLLT3 | Cellular (NanoBRET) | 0.76 µM (±0.1 µM) | [5] |
Note: Potency values can vary between different assay formats and experimental conditions.
Experimental Protocols & Troubleshooting
Protocol 1: Assessing the Intracellular Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a cellular context using LC-MS (Liquid Chromatography-Mass Spectrometry).
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at your desired concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells. The 0-hour time point should be collected immediately after the addition of the compound.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., methanol precipitation) to extract both the compound and cellular metabolites.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the amount of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and calculate its half-life (t½) in your cellular system.
Troubleshooting Guide: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a common method to confirm the engagement of this compound with its target proteins in live cells.[5]
| Issue | Possible Cause | Recommended Solution |
| Weak or No NanoBRET Signal | - Low expression of NanoLuc® or HaloTag® fusion proteins.- Suboptimal tracer concentration.- Incorrect instrument filter setup. | - Verify protein expression via Western blot or luminescence check.- Optimize the concentration of the fluorescent tracer.- Ensure the use of appropriate filters for donor and acceptor wavelengths (e.g., 460nm for donor, >600nm for acceptor).[6] |
| High Background Signal | - Tracer binding to plasticware.- High spontaneous luminescence. | - Use non-binding surface plates for the assay.- Include a "no cells" control to measure background luminescence. |
| IC₅₀ Shift to the Right (Lower Potency) | - This compound degradation in the culture medium or intracellularly.- this compound precipitation at the tested concentration.- Competition from endogenous ligands. | - Assess the stability of this compound in your specific assay conditions (see Protocol 1).- Visually inspect the wells for any signs of compound precipitation.- Ensure the final DMSO concentration is low (typically <0.5%). |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors during compound or reagent addition. | - Ensure a homogenous cell suspension and consistent cell numbers per well.- Use calibrated pipettes and careful technique. |
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding.
| Issue | Possible Cause | Recommended Solution |
| No Thermal Shift Observed | - this compound binding does not induce a significant change in the thermal stability of MLLT1/3.- This compound degradation during the incubation period.- Insufficient this compound concentration to saturate the target. | - This can be a limitation of the assay for certain compound-target pairs.[7] Confirm target engagement with an orthogonal method like NanoBRET.- Reduce the incubation time or perform a stability check of this compound under the assay conditions.- Perform a dose-response CETSA (isothermal dose-response fingerprint) to assess engagement at different concentrations.[8] |
| Inconsistent Protein Levels in Unheated Samples | - Uneven cell lysis.- Loading inaccuracies in the Western blot. | - Ensure complete and consistent cell lysis across all samples.- Use a reliable loading control (e.g., GAPDH, Tubulin) to normalize the data. |
| High Variability in Melting Curves | - Inconsistent heating across samples.- Variable time between heating and cell lysis. | - Use a thermal cycler with a heated lid for precise and uniform temperature control.- Process all samples promptly and consistently after the heat treatment. |
| Target Protein Destabilization | - Some compounds can destabilize their target protein upon binding. | - This is a valid, though less common, outcome of target engagement. Confirm this effect is dose-dependent. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. promega.com [promega.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in PFI-6 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PFI-6 binding assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3] It binds to these domains with high affinity, making it a valuable tool for studying their role in biological processes.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an inhibitor by binding to the YEATS domain of MLLT1 and MLLT3, preventing these proteins from recognizing and binding to acetylated and crotonylated lysine residues on histone tails. This disruption of "reader" function can modulate gene transcription.
Q3: Is there a negative control available for this compound?
A3: Yes, PFI-6N is a structurally similar analog that is inactive against the YEATS domains of MLLT1, MLLT3, YEATS2, and YEATS4. It is recommended to use PFI-6N as a negative control in all experiments to ensure that the observed effects are specific to this compound's inhibition of MLLT1/3.
Q4: What types of assays can be used to measure this compound binding?
A4: A variety of in vitro and cellular assays can be used to characterize the binding of this compound to MLLT1/3. These include Homogeneous Time-Resolved Fluorescence (HTRF), Differential Scanning Fluorimetry (DSF), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Fluorescence Recovery After Photobleaching (FRAP). A common and robust method for studying the binding interaction in a high-throughput format is a fluorescence polarization (FP) assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays and provides strategies to improve the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of the fluorescent probe to the plate or other components. 2. High intrinsic fluorescence of assay components. 3. Light scattering due to aggregated protein. | 1. Use non-binding surface plates (e.g., black, low-binding microplates). 2. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. 3. Check the fluorescence of all buffer components individually to identify sources of background. 4. Centrifuge the MLLT1/3 protein solution before use to remove aggregates. 5. Include a carrier protein like Bovine Gamma Globulin (BGG) instead of BSA, which can sometimes bind fluorescent probes.[4] |
| Low Signal or Small Assay Window | 1. Suboptimal concentrations of MLLT1/3 protein or fluorescent probe. 2. Inactive protein. 3. Incorrect buffer conditions (pH, salt concentration). 4. Photobleaching of the fluorescent probe. | 1. Perform a titration of both the MLLT1/3 protein and the fluorescently labeled ligand to determine their optimal concentrations. 2. Verify the activity of the MLLT1/3 protein using a known positive control if available. 3. Optimize the assay buffer. A common starting point is a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. 4. Minimize the exposure of the fluorescent probe to light. |
| High Well-to-Well Variability | 1. Pipetting inaccuracies. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. 4. Edge effects due to evaporation. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding all reagents. 3. Allow the plate to equilibrate to the reading temperature before measurement. 4. Use plate sealers to minimize evaporation and avoid using the outer wells of the plate if edge effects are significant. |
| Unexpected Results with this compound | 1. This compound degradation. 2. Incorrect concentration of this compound. 3. Non-specific effects of the compound. | 1. Prepare fresh this compound solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Confirm the concentration of your this compound stock solution. 3. Always run a parallel experiment with the inactive control compound, PFI-6N, to confirm that the observed effects are due to specific inhibition of MLLT1/3. |
Experimental Protocols
Representative Fluorescence Polarization (FP) Binding Assay Protocol
This protocol provides a general framework for a competitive FP binding assay to determine the IC50 of this compound for the MLLT1 YEATS domain.
Materials:
-
Recombinant human MLLT1 YEATS domain
-
Fluorescently labeled probe (e.g., a histone H3 peptide with an acetylated lysine and a fluorescent tag like FITC)
-
This compound and PFI-6N
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-binding 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of the MLLT1 YEATS domain in assay buffer. The final concentration should be optimized, but a starting point is twice the Kd of the fluorescent probe.
-
Prepare a 2X stock of the fluorescent probe in assay buffer. The final concentration should be at or below the Kd.
-
Prepare a serial dilution of this compound and PFI-6N in DMSO, and then dilute into assay buffer to create 4X stocks.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound or PFI-6N dilutions to the wells of the 384-well plate. Include wells with assay buffer and DMSO as controls.
-
Add 5 µL of the 2X MLLT1 YEATS domain stock to all wells except the "probe only" controls.
-
Add 10 µL of the 2X fluorescent probe stock to all wells.
-
The final volume in each well should be 20 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The raw polarization data is used to calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
MLLT1/3 in Transcriptional Elongation
The MLLT1 (ENL) and MLLT3 (AF9) proteins are components of the Super Elongation Complex (SEC).[5] Through their YEATS domains, they recognize acetylated lysine residues on histones, which helps to recruit the SEC to chromatin. The SEC, which includes the positive transcription elongation factor b (pTEFb), then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of target genes, including oncogenes like MYC and HOXA genes, which are often dysregulated in acute myeloid leukemia.[6][7][8]
Caption: MLLT1/3 signaling pathway in transcriptional elongation.
This compound Fluorescence Polarization Assay Workflow
This diagram illustrates the key steps in a competitive fluorescence polarization binding assay to measure the inhibitory activity of this compound.
Caption: Experimental workflow for a this compound FP binding assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This decision tree provides a logical approach to troubleshooting a low signal-to-noise ratio in a this compound binding assay.
Caption: Troubleshooting decision tree for low signal-to-noise.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. genecards.org [genecards.org]
- 6. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
PFI-6 Technical Support Center: Quality Control and Purity Assessment
Welcome to the technical support center for PFI-6, a selective chemical probe for the YEATS domains of MLLT1 and MLLT3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control (QC), purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1] The YEATS domain is a reader of histone acylation marks, and by binding to this domain, this compound disrupts the interaction between MLLT1/3 and acetylated histones. This interference can modulate gene expression, particularly of proto-oncogenes like Myc and Hox genes, which are often dysregulated in certain cancers.[2][3][4]
Q2: What is the recommended purity specification for this compound?
A2: For use as a chemical probe in biological assays, this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide batches with purity exceeding 99%.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][4] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM. Gentle warming or sonication can aid in dissolution. It is recommended to prepare a high-concentration stock solution and then make further dilutions in your aqueous buffer or cell culture medium immediately before use.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 1 month).[1][5]
Q5: Is there a negative control available for this compound?
A5: Yes, PFI-6N is a structurally similar compound that is inactive against the YEATS domains of MLLT1/3 and can be used as a negative control in your experiments to help distinguish on-target from off-target effects.[3][4]
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution
Problem: When diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate is observed.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Solution: Decrease the final concentration of this compound in your working solution. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Rapid Change in Solvent Polarity: A sudden shift from a high concentration of DMSO to an aqueous environment can cause the compound to "crash out" of the solution.
-
Solution 1: Add the this compound DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.
-
Solution 2: Perform serial dilutions in the aqueous medium instead of a single large dilution.
-
-
High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.
-
Solution: Keep the final DMSO concentration in your cell culture medium as low as possible (typically ≤ 0.1%). Remember to include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: Inconsistent or No Biological Activity
Problem: Experiments with this compound show variable results or a lack of expected biological effect.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure that this compound powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Use freshly prepared working solutions for your experiments.
-
-
Incorrect Concentration: The actual concentration of the working solution may be lower than intended due to precipitation or adsorption to plasticware.
-
Solution: Visually inspect your working solutions for any signs of precipitation. Consider using low-adhesion polypropylene tubes for storing and diluting this compound solutions.
-
-
Cell Line Specificity: The targeted MLLT1/3 pathway may not be a critical dependency in your chosen cell line.
-
Solution: Confirm that the MLLT1/3 pathway is active and relevant to the biological question in your specific cell model.
-
Quality Control Data Presentation
The following tables summarize the key quality control parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₃O₄ | [1] |
| Molecular Weight | 391.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1][4] |
Table 2: Purity and Identity Specifications
| Parameter | Method | Specification |
| Purity | HPLC | ≥98% |
| Identity | ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to expected mass |
Experimental Protocols
The following are example protocols for the quality control analysis of this compound. These may require optimization for your specific instrumentation and conditions.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of a this compound sample by assessing the percentage of the main peak area relative to the total peak area in a chromatogram.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Further, dilute this solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as follows:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by comparing its ¹H NMR spectrum to a reference spectrum.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Parameters:
-
Pulse program: Standard 1D proton experiment
-
Number of scans: 16 or more for good signal-to-noise
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis)
-
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with a reference spectrum of this compound. The residual solvent peak for DMSO-d₅ appears at approximately 2.50 ppm.
Protocol 3: Molecular Weight Verification by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-600
-
Infusion: Introduce the sample solution directly into the mass spectrometer via an infusion pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺. The expected m/z for this compound [M+H]⁺ is approximately 392.42.
Visualizations
MLLT1/ENL Signaling Pathway
Caption: this compound inhibits the MLLT1/ENL signaling pathway.
This compound Quality Control Workflow
Caption: A logical workflow for this compound quality control.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting this compound solubility.
References
Validation & Comparative
A Head-to-Head Comparison of MLLT1/3 YEATS Domain Inhibitors: PFI-6 versus NVS-MLLT-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent chemical probes, PFI-6 and NVS-MLLT-1, which selectively target the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and MLLT3 (also known as AF9). Both molecules are invaluable tools for investigating the biological functions of these epigenetic readers and for exploring their therapeutic potential in diseases such as acute myeloid leukemia (AML).[1][2][3]
Executive Summary
This compound and NVS-MLLT-1 are potent and selective inhibitors of the MLLT1 and MLLT3 YEATS domains. While both compounds exhibit nanomolar potency, they belong to distinct chemical classes, offering orthogonal tools for target validation. NVS-MLLT-1 has been characterized as a potent and selective inhibitor suitable for in-cell applications. This compound is a more recently developed probe with a unique chemotype, also demonstrating cellular target engagement. This guide presents a detailed comparison of their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and NVS-MLLT-1 based on available experimental evidence.
| Parameter | This compound | NVS-MLLT-1 |
| Target | MLLT1 (ENL) / MLLT3 (AF9) YEATS Domain | MLLT1 (ENL) / MLLT3 (AF9) YEATS Domain |
| IC50 (MLLT1) | 140 nM[4][5][6][7] | 150 nM[8][9] |
| IC50 (MLLT3) | 160 nM[4][5][6][7] | 254 nM[8][9] |
| Kd (MLLT1) | 82 nM (ITC)[4] | 109 nM (ITC)[10] |
| Kd (MLLT3) | 76 nM (ITC)[4] | Not Available |
| Cellular Target Engagement (NanoBRET IC50) | 0.76 µM (MLLT3)[4][11] | 0.5 µM (MLLT1)[12] |
| Selectivity (vs. YEATS2/4) | IC50 > 30 µM[4] | IC50 > 20 µM[13] |
| Selectivity (vs. Bromodomains) | Inactive against a panel of 48 bromodomains[1] | IC50 > 40 µM (CECR2)[8][9][12][13] |
| Negative Control Available | PFI-6N[1][11] | NVS-MLLT-C[12] |
Mechanism of Action and Signaling Pathway
Both this compound and NVS-MLLT-1 function by competitively binding to the YEATS domain of MLLT1 and MLLT3. The YEATS domain is responsible for recognizing and binding to acetylated and crotonylated lysine residues on histone tails, a crucial step in chromatin remodeling and transcriptional activation.[2] By inhibiting this interaction, this compound and NVS-MLLT-1 disrupt the recruitment of essential transcriptional machinery, such as the super elongation complex (SEC), to target genes.[14][15] This leads to the downregulation of oncogenic gene expression programs, which is particularly relevant in cancers like AML where MLLT1 is a known dependency.[1][3]
Figure 1: MLLT1/3 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to measure the binding affinity (Kd) of the inhibitors to the target proteins.
-
Protein and Compound Preparation: Recombinant YEATS domain proteins (MLLT1 or MLLT3) are purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitors (this compound or NVS-MLLT-1) are dissolved in the same buffer.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor solution into the protein solution is performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions.
-
Reagents: Biotinylated histone H3 peptide (acetylated or crotonylated), GST-tagged MLLT1/3 YEATS domain, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Assay Procedure:
-
The inhibitor (this compound or NVS-MLLT-1) at various concentrations is pre-incubated with the GST-tagged MLLT1/3 YEATS domain in an assay buffer.
-
The biotinylated histone peptide is then added to the mixture.
-
Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added.
-
-
Signal Detection: The plate is incubated in the dark. Upon illumination at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen. If the Donor and Acceptor beads are in close proximity (due to the protein-peptide interaction), the singlet oxygen transfers energy to the Acceptor beads, which then emit light at 520-620 nm. The signal is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay to quantify compound binding to a specific protein target.
-
Cell Line Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target protein (MLLT1 or MLLT3) fused to NanoLuc® luciferase.
-
Assay Procedure:
-
The transfected cells are plated in a white-walled assay plate.
-
A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.
-
The inhibitor (this compound or NVS-MLLT-1) at various concentrations is added to the cells.
-
-
Signal Detection: A substrate for NanoLuc® luciferase is added to the cells, and the BRET signal is measured. The BRET signal is the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.
-
Data Analysis: The IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
Figure 2: General Experimental Workflow for Inhibitor Characterization.
Conclusion
Both this compound and NVS-MLLT-1 are high-quality chemical probes for the MLLT1/3 YEATS domains. They exhibit comparable in vitro potencies and excellent selectivity profiles. The availability of corresponding negative controls for both compounds enhances their utility in rigorously designed experiments. The choice between this compound and NVS-MLLT-1 may depend on the specific experimental context, with their distinct chemical structures providing an excellent opportunity for orthogonal validation of biological findings. Researchers are encouraged to use these potent and selective inhibitors to further elucidate the roles of MLLT1 and MLLT3 in health and disease.
References
- 1. eubopen.org [eubopen.org]
- 2. condensates.com [condensates.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound | Structural Genomics Consortium [thesgc.org]
- 12. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 13. caymanchem.com [caymanchem.com]
- 14. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating PFI-6 Target Engagement: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods for validating the cellular target engagement of PFI-6, a selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). Robust validation of on-target activity is a critical step in the development of chemical probes and potential therapeutic agents. Here, we compare three widely used techniques: the NanoBRET™ Target Engagement Assay, Fluorescence Recovery After Photobleaching (FRAP), and the Cellular Thermal Shift Assay (CETSA®), providing supporting data and detailed experimental protocols.
Introduction to this compound and its Targets
This compound is a potent and selective inhibitor of the YEATS domains of MLLT1 and MLLT3, with reported IC50 values of 140 nM and 160 nM, respectively, in biochemical assays.[1][2] These proteins are critical components of the super elongation complex (SEC), which plays a key role in regulating transcriptional elongation.[3][4][5][6][7] By binding to acetylated and crotonylated lysine residues on histones, MLLT1 and MLLT3 facilitate the recruitment of the SEC to chromatin, promoting the expression of target genes, including oncogenes like MYC.[6] Dysregulation of MLLT1/3 activity is implicated in various cancers, particularly acute leukemias.[5][8] Therefore, validating that this compound effectively engages MLLT1/3 in a cellular context is paramount for its use as a chemical probe and for the development of related therapeutics.
Quantitative Comparison of Target Engagement Methods
The following table summarizes the key quantitative parameters and characteristics of the NanoBRET, FRAP, and CETSA methods for validating this compound target engagement.
| Parameter | NanoBRET™ Target Engagement Assay | Fluorescence Recovery After Photobleaching (FRAP) | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9] | Measurement of the mobility of fluorescently-tagged target proteins within a photobleached region of a live cell.[10] | Ligand-induced thermal stabilization of the target protein against heat-induced denaturation.[11] |
| Target(s) | MLLT1, MLLT3 | MLLT1, MLLT3 | MLLT1, MLLT3 |
| Cell Line(s) | HEK293 (or other transfectable cell lines)[9][12] | U2OS (or other adherent cell lines suitable for imaging)[13][14][15] | Various cell lines (e.g., HEK293, K562)[12][16] |
| Quantitative Readout | IC50 value from tracer displacement | Half-maximal fluorescence recovery time (t½), Mobile Fraction (%)[13] | Change in melting temperature (ΔTm) or IC50 from isothermal dose-response |
| Reported this compound Data | IC50 = 0.76 µM (±0.1) for MLLT3 engagement[17] | Data not publicly available. Expected result: Increased t½ and/or decreased mobile fraction upon this compound treatment. | Data not publicly available. Expected result: Increased thermal stability (rightward shift in melting curve) upon this compound treatment. |
| Throughput | High-throughput (384-well format)[18] | Low to medium-throughput | Medium to high-throughput (with plate-based detection)[12] |
| Labeling Requirement | Target protein fused to NanoLuc®, fluorescent tracer required[9] | Target protein fused to a fluorescent protein (e.g., GFP) | Label-free (for endogenous protein detection with specific antibodies)[11] |
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and the experimental approaches, the following diagrams illustrate the MLLT1/MLLT3 signaling pathway and the workflows for each validation method.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted from standard Promega NanoBRET™ protocols for epigenetic readers.[12][18][19]
1. Cell Preparation:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding MLLT1 or MLLT3 fused to NanoLuc® luciferase and a suitable fluorescent tracer vector for the YEATS domain.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
2. Assay Plate Preparation:
-
Dispense the transfected cell suspension into a white, 384-well assay plate.
-
Prepare serial dilutions of this compound in Opti-MEM.
3. Compound Treatment:
-
Add the fluorescent tracer to the cells at its predetermined optimal concentration.
-
Immediately add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
4. Incubation and Signal Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a luminometer.
5. Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is based on general methodologies for analyzing the dynamics of nuclear proteins.[10][13]
1. Cell Preparation:
-
Culture U2OS cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with a plasmid encoding MLLT1 or MLLT3 fused to a green fluorescent protein (GFP).
-
Allow 24-48 hours for protein expression.
2. Compound Treatment:
-
Treat the cells with a desired concentration of this compound (e.g., 1-10 µM) or a vehicle control for 1-2 hours prior to imaging.
3. Microscopy and Photobleaching:
-
Mount the dish on a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify a cell expressing the GFP-fusion protein within the nucleus.
-
Acquire a few pre-bleach images of the nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
4. Image Acquisition:
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the ROI.
5. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for photobleaching during image acquisition by normalizing to the fluorescence intensity of a non-bleached region.
-
Plot the normalized fluorescence intensity over time to generate a recovery curve.
-
Fit the curve to a suitable model to determine the half-maximal recovery time (t½) and the mobile fraction of the protein. An increase in t½ and/or a decrease in the mobile fraction upon this compound treatment indicates target engagement.
Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure for validating inhibitor binding.[14][20]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., K562) to a high density.
-
Treat the cells with this compound at various concentrations or a vehicle control for 1-2 hours at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for MLLT1 or MLLT3.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature.
-
Plot the normalized intensity against the temperature to generate melting curves. A rightward shift in the melting curve in the presence of this compound indicates target stabilization and engagement. The change in the melting temperature (ΔTm) can be quantified. Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the soluble protein fraction against the this compound concentration to determine an EC50 value.
Conclusion
The validation of target engagement in a cellular context is essential for the confident use of chemical probes like this compound. NanoBRET™, FRAP, and CETSA® are powerful and complementary orthogonal methods to achieve this. NanoBRET™ offers a high-throughput, quantitative measure of target binding affinity. FRAP provides valuable insights into the impact of compound binding on the dynamic behavior of the target protein within its native nuclear environment. CETSA® offers a label-free approach to confirm direct target binding and stabilization. By employing a combination of these methods, researchers can build a robust body of evidence to unequivocally demonstrate the on-target activity of this compound, thereby enabling its effective application in dissecting the biology of MLLT1/3 and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 9. benchchem.com [benchchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. Conditions for using FRAP as a quantitative technique--influence of the bleaching protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 17. This compound | Structural Genomics Consortium [thesgc.org]
- 18. eubopen.org [eubopen.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-6: A Comparative Analysis of Selectivity Among YEATS Domain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the YEATS domain inhibitor PFI-6 against other notable alternatives. The following sections detail the selectivity profiles, experimental methodologies, and relevant signaling pathways, supported by experimental data.
The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is a recently identified reader of histone lysine acylation, playing a crucial role in chromatin remodeling and transcriptional regulation. Its involvement in various cancers has made it an attractive target for therapeutic intervention. This compound is a chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), proteins implicated in acute leukemia.[1][2] This guide compares the selectivity of this compound with other known YEATS inhibitors, providing a comprehensive overview for researchers selecting the appropriate tool for their studies.
Selectivity Profiles of YEATS Inhibitors
The selectivity of an inhibitor is paramount for its utility as a research tool and a potential therapeutic agent. The following table summarizes the in vitro potency and selectivity of this compound and other representative YEATS inhibitors against the four human YEATS domain-containing proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and YEATS4 (GAS41).
| Inhibitor | Target | MLLT1 (ENL) IC50 (nM) | MLLT3 (AF9) IC50 (nM) | YEATS2 IC50 (µM) | YEATS4 (GAS41) IC50 (µM) | Assay | Reference |
| This compound | MLLT1/3 | 140 | 160 | >40 | >40 | HTRF | [3] |
| NVS-MLLT-1 | MLLT1/3 | 150 | 254 | >20 | >20 | AlphaScreen | [4] |
| SGC-iMLLT | MLLT1/3 | - (Kd = 129 nM) | - (Kd = 77 nM) | >10 | >10 | - | [5] |
| SR-0813 | MLLT1/3 | 25 | 311 | - | - | HTRF | [2][6] |
| XL-07i | AF9 > ENL | 1300 | 260 | - | - | Competitive photo-cross-linking | [7] |
| JYX-3 | AF9 selective | - | - (38-fold more selective for AF9 over ENL) | - | - | - | [8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. Kd (dissociation constant) is a measure of binding affinity. A lower value indicates a higher affinity/potency. Dashes (-) indicate that the specific data point was not available in the cited sources.
As the data indicates, this compound exhibits potent and selective inhibition of MLLT1 and MLLT3 over the other two human YEATS domains, YEATS2 and YEATS4.[3] Its selectivity profile is comparable to another well-characterized MLLT1/3 inhibitor, NVS-MLLT-1.[4] SGC-iMLLT also demonstrates high affinity for MLLT1 and MLLT3 with excellent selectivity against YEATS2 and YEATS4.[5] SR-0813 shows high potency for ENL, though with reduced selectivity against AF9 compared to other inhibitors.[2][6] Notably, peptide-based inhibitors like XL-07i and cyclopeptide inhibitors such as JYX-3 have been developed to achieve greater selectivity between the highly homologous MLLT1 and MLLT3 domains.[7][8]
Experimental Protocols for Selectivity Assays
The determination of inhibitor selectivity relies on robust and reproducible experimental assays. The most common methods employed for characterizing YEATS domain inhibitors are Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and NanoBRET assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay that measures the interaction between two molecules.[9] In the context of YEATS inhibitors, the assay is typically configured to measure the displacement of a labeled histone peptide from the YEATS domain by the inhibitor.
Principle: A YEATS domain protein is tagged with a donor fluorophore (e.g., Europium cryptate), and a histone peptide (the natural ligand) is tagged with an acceptor fluorophore (e.g., d2). When the histone peptide binds to the YEATS domain, the donor and acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor will compete with the histone peptide for binding to the YEATS domain, leading to a decrease in the FRET signal.
General Protocol:
-
Recombinant YEATS domain protein and a biotinylated histone peptide are incubated in an assay buffer.
-
A serial dilution of the inhibitor compound is added to the mixture.
-
Europium-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) specific to the YEATS protein are added.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used to study biomolecular interactions.[10]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected. For YEATS inhibitor screening, one interacting partner (e.g., His-tagged YEATS domain) is bound to the Acceptor beads, and the other (e.g., biotinylated histone peptide) is bound to the Donor beads. An inhibitor disrupts this interaction, leading to a decrease in the signal.
General Protocol:
-
His-tagged YEATS domain protein is incubated with nickel-chelate Acceptor beads.
-
Biotinylated histone peptide is incubated with streptavidin-coated Donor beads.
-
A serial dilution of the inhibitor is added to the wells of a microplate.
-
The YEATS protein-Acceptor bead complex and the histone peptide-Donor bead complex are added to the wells.
-
The plate is incubated in the dark to allow for the binding reaction to occur.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
IC50 values are calculated from the resulting dose-response curves.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that measures the binding of a test compound to a target protein.[11][12]
Principle: The target protein (YEATS domain) is fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. An unlabeled test compound that binds to the target will compete with the tracer, resulting in a loss of the BRET signal.
General Protocol:
-
Cells are transiently transfected with a plasmid encoding the NanoLuc®-YEATS fusion protein.
-
Transfected cells are harvested and resuspended in assay medium.
-
A serial dilution of the inhibitor compound is added to a multi-well plate.
-
The cell suspension and the NanoBRET™ tracer are added to the wells.
-
The plate is incubated at 37°C.
-
The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor wavelengths.
-
The BRET ratio is calculated, and IC50 values are determined.
Signaling Pathway and Experimental Workflow Visualization
The YEATS domain-containing proteins, particularly MLLT1 (ENL) and MLLT3 (AF9), function as epigenetic readers that recognize acetylated histones. This recognition is a key step in recruiting transcriptional machinery to specific gene loci, leading to gene activation. In certain cancers, the overexpression or translocation of these proteins leads to the aberrant activation of oncogenes, driving tumor progression.[13][14]
Caption: Mechanism of this compound action on YEATS domain-mediated transcription.
The diagram above illustrates how this compound inhibits the recognition of acetylated histones by the YEATS domain of proteins like ENL and AF9. This disruption prevents the recruitment of the Super Elongation Complex (SEC) and subsequent activation of RNA Polymerase II, leading to the downregulation of oncogene transcription.
Caption: Workflow for an HTRF-based YEATS inhibitor screening assay.
This workflow diagram outlines the key steps in a typical HTRF assay used to determine the potency of YEATS inhibitors like this compound. The process involves the competitive binding of the inhibitor and a labeled histone peptide to the YEATS domain, with the resulting FRET signal being inversely proportional to the inhibitor's potency.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Targeting of AF9 YEATS Domain by Cyclopeptide Inhibitors with Preorganized Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of PFI-6 Experimental Results: Establishing a Baseline for Cross-Lab Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental results for PFI-6, a selective chemical probe for the YEATS domain of MLLT1 and MLLT3. Due to the recent discovery of this compound, publicly available data from diverse laboratories is currently limited. Therefore, this document serves as a foundational guide, presenting benchmark data from the initial characterization of the compound and detailing the experimental protocols to facilitate future reproducibility studies.
This compound is a potent and selective inhibitor of the YEATS domains of Mixed Lineage Leukemia Translocation 1 (MLLT1, also known as ENL) and MLLT3 (also known as AF9).[1] These proteins are "readers" of histone acetylation and crotonylation, playing a crucial role in the regulation of gene transcription. By binding to the YEATS domain, this compound disrupts the interaction between MLLT1/3 and acetylated histones, thereby modulating the expression of target genes. This mechanism of action makes this compound a valuable tool for investigating the biological functions of MLLT1 and MLLT3 and their role in diseases such as acute myeloid leukemia.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in its initial characterization. These values can serve as a benchmark for researchers using this chemical probe.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | MLLT1 YEATS Domain | - | 140 | [1] |
| Biochemical Assay | MLLT3 YEATS Domain | - | 160 | [1] |
| NanoBRET Cellular Target Engagement | MLLT3 | HEK293T | 760 | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and to standardize experimental approaches, the following diagrams illustrate the MLLT1/3 signaling pathway and a general workflow for assessing this compound activity.
Experimental Protocols
Detailed and consistent experimental protocols are critical for ensuring the reproducibility of results. Below are methodologies for key experiments used to characterize this compound.
NanoBRET™ Cellular Target Engagement Assay
This assay is used to quantify the binding of this compound to its target protein, MLLT3, in living cells.
Materials:
-
HEK293T cells
-
Plasmid encoding MLLT3 fused to NanoLuc® luciferase
-
Plasmid encoding a non-interacting protein fused to HaloTag® (as a negative control)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the MLLT3-NanoLuc® and HaloTag® plasmids at an optimized ratio.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Seed the cells into a 96-well plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C in a CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Measurement: Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes of substrate addition using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP assays can be used to assess the mobility of MLLT1/3 in the nucleus and how it is affected by this compound binding.
Materials:
-
Cells expressing MLLT1 or MLLT3 tagged with a fluorescent protein (e.g., GFP)
-
This compound
-
Confocal microscope with FRAP capabilities
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture and Treatment: Seed the fluorescently-tagged cells in glass-bottom dishes. Treat the cells with the desired concentration of this compound or vehicle control for a specified time.
-
Image Acquisition: Identify a region of interest (ROI) within the nucleus. Acquire several pre-bleach images.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal within the ROI.
-
Post-Bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data to the pre-bleach intensity. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery. A faster recovery after this compound treatment would indicate displacement of the target protein from chromatin.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., acute myeloid leukemia cell lines)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Reading: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability as a function of this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Recommendations for Reproducibility
While a comprehensive, multi-laboratory comparison of this compound's performance is not yet possible, the data and protocols presented here provide a solid foundation for researchers. To ensure the reproducibility and comparability of future findings, the following recommendations are crucial:
-
Detailed Reporting: Thoroughly document all experimental parameters, including cell line source and passage number, reagent concentrations and lot numbers, and specific instrument settings.
-
Use of Controls: Always include both positive and negative controls, such as a known active compound and the inactive PFI-6N control, to validate assay performance.
-
Standardized Protocols: Adhere to established and detailed protocols, such as those provided in this guide. Any deviations should be clearly stated and justified.
-
Data Sharing: Whenever possible, share raw data and detailed methods to allow for independent analysis and verification.
By following these best practices, the scientific community can build a robust and reliable dataset for this compound, ultimately accelerating our understanding of MLLT1/3 biology and its therapeutic potential.
References
PFI-6 as a Reference Compound for Novel MLLT1/3 Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PFI-6 with other small molecule inhibitors of MLLT1 (ENL) and MLLT3 (AF9), key components of the super elongation complex (SEC) involved in transcriptional regulation and implicated in various cancers, particularly acute myeloid leukemia (AML).[1][2] This document outlines quantitative performance data, detailed experimental protocols for inhibitor screening, and visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison of MLLT1/3 Inhibitors
This compound is a valuable chemical probe for studying the biology of MLLT1 and MLLT3.[3] However, the landscape of MLLT1/3 inhibitors is evolving, with several alternatives demonstrating potent activity. The following table summarizes the biochemical and cellular potencies of this compound and other notable MLLT1/3 inhibitors.
| Compound | Target(s) | Assay Type | IC50 | Kd | Cell-based Potency (IC50) | Key Features |
| This compound | MLLT1/3 | Biochemical | MLLT1: 140 nM, MLLT3: 160 nM | - | NanoBRET IC50: 0.76 µM | Good affinity and selectivity for MLLT1/3 over other YEATS domains (YEATS2/4).[3] |
| SGC-iMLLT | MLLT1/3 | Biochemical | 260 nM | MLLT1: 129 nM, MLLT3: 77 nM | NanoBRET IC50: 400 nM (MLLT3) | First-in-class chemical probe for MLLT1/3.[4] |
| TDI-11055 | ENL/AF9 (MLLT1/3) | TR-FRET | ENL: 0.10 µM | ENL: 0.12 µM | MV4;11 cells: 0.10 µM (8-day viability) | Orally bioavailable with in vivo efficacy in AML models.[2] |
| Novel Inhibitor (Unnamed) | MLLT1/3 | FRET | <100 nM | - | - | Excellent selectivity for MLLT1/3 over YEATS2 and YEATS4.[3] |
| Targeted Protein Degrader (TPD) | MLLT1/3 | Cellular Degradation | DC50 <1nM | - | - | Potent degradation of MLLT1/3, effective in menin-inhibitor resistant models.[5] |
Signaling Pathway and Experimental Workflows
To effectively screen for novel MLLT1/3 inhibitors, it is crucial to understand their role in the cellular context and the workflows for their evaluation.
MLLT1/3 Signaling Pathway
MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), which regulates transcriptional elongation.[1][6][7] The YEATS domain of MLLT1/3 recognizes acetylated lysine residues on histones, tethering the SEC to chromatin and promoting the transcription of target genes, including oncogenes like MYC and HOXA9.[1][3] Inhibition of the MLLT1/3 YEATS domain disrupts this interaction, leading to the suppression of oncogenic transcription programs.
Caption: MLLT1/3 Signaling Pathway in Transcriptional Regulation.
Experimental Workflow for MLLT1/3 Inhibitor Screening
A typical workflow for identifying and characterizing novel MLLT1/3 inhibitors involves a multi-step process, from initial high-throughput screening to cellular target engagement and functional validation.
Caption: High-Throughput Screening Workflow for MLLT1/3 Inhibitors.
Experimental Protocols
Detailed protocols are essential for the successful screening and validation of novel MLLT1/3 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Biochemical Screening
This assay is used to measure the disruption of the MLLT1/3-histone interaction in a high-throughput format.
-
Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor (e.g., d2-labeled histone peptide) when brought into proximity by the MLLT1/3 protein. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[8][9]
-
Materials:
-
Recombinant MLLT1 or MLLT3 protein (with an affinity tag, e.g., GST or 6xHis).
-
Biotinylated histone H3 peptide containing the recognition motif for the YEATS domain.
-
HTRF donor: Europium cryptate-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
HTRF acceptor: Streptavidin-d2.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
384-well low-volume white plates.
-
Test compounds (including this compound as a reference).
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and this compound in assay buffer.
-
In a 384-well plate, add the MLLT1/3 protein to each well.
-
Add the test compounds or this compound to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated histone peptide, streptavidin-d2, and the Europium cryptate-labeled antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and determine the IC50 values for each compound.
-
NanoBRET™ Target Engagement Assay in Live Cells
This assay quantifies the binding of inhibitors to MLLT1/3 within a cellular environment.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged MLLT1 or MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). Test compounds that bind to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells.
-
Expression vectors: MLLT1-NanoLuc® and MLLT3-NanoLuc®.[10]
-
NanoBRET™ tracer specific for the MLLT1/3 YEATS domain.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM™ I Reduced Serum Medium.
-
96-well or 384-well white tissue culture plates.
-
Test compounds (including this compound).
-
-
Protocol:
-
Transfect HEK293 cells with the MLLT1-NanoLuc® or MLLT3-NanoLuc® expression vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Dispense the cell suspension into the wells of a white plate.
-
Add the test compounds at various concentrations.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio and determine the IC50 values.[11][12]
-
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is used to assess the mobility of fluorescently tagged MLLT1/3 in the nucleus and how it is affected by inhibitor binding.
-
Principle: A fluorescently tagged MLLT1 or MLLT3 (e.g., MLLT1-GFP) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored, which reflects the mobility of the protein. Inhibitors that bind to MLLT1/3 can alter its interaction with chromatin, thereby changing its mobility and the FRAP recovery rate.
-
Materials:
-
Cells suitable for live-cell imaging (e.g., U2OS or HEK293).
-
Expression vector for a fluorescently tagged MLLT1 or MLLT3 (e.g., pEGFP-C1-MLLT1).
-
Confocal microscope with FRAP capabilities.
-
Glass-bottom imaging dishes.
-
Test compounds.
-
-
Protocol:
-
Seed cells on glass-bottom dishes and transfect with the fluorescently tagged MLLT1/3 construct.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire pre-bleach images of a selected nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately begin acquiring a time-lapse series of images at low laser intensity to monitor fluorescence recovery in the ROI.
-
Analyze the fluorescence intensity data to determine the mobile fraction and the half-time of recovery (t½). Compare the recovery kinetics between treated and untreated cells to assess target engagement.
-
References
- 1. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paper: First-in-Class Targeted Protein Degrader of MLLT1/3 for the Treatment of Advanced AML and ALL Including Menin Inhibitor Resistant / Refractory Disease [ash.confex.com]
- 6. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of PFI-6
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of PFI-6, a selective inhibitor of the YEATS domain of MLLT1/3. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information for this compound
Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes key safety and handling information.
| Parameter | Information |
| Physical Form | Solid powder |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) |
| Storage | Store as a dry powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times when handling this compound. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound requires the segregation of waste into solid and liquid forms. All materials contaminated with this compound should be treated as hazardous waste.
1. Waste Segregation:
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated lab materials such as weigh boats, pipette tips, and contaminated gloves.
-
-
Liquid Waste:
-
Solutions containing this compound, typically dissolved in DMSO.
-
Rinsate from cleaning glassware that contained this compound solutions.
-
2. Solid Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and clearly labeled solid hazardous waste container. The container must be compatible with chemical waste and have a secure lid.
-
Waste Collection:
-
Carefully transfer any unused or waste this compound powder into the designated solid hazardous waste container. Avoid creating dust.
-
Place all items that have come into direct contact with this compound, such as contaminated weighing paper, pipette tips, and gloves, into the same container.
-
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other contaminated materials present.
3. Liquid Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and chemically compatible liquid hazardous waste container. For this compound dissolved in DMSO, a high-density polyethylene (HDPE) or glass container is appropriate. The original solvent bottle can often be repurposed for waste collection.
-
Waste Collection:
-
Pour this compound solutions directly into the designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. This compound in DMSO should be collected with other organic solvent waste, as directed by your institution's EHS guidelines.
-
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical names of all contents (e.g., "this compound," "Dimethyl Sulfoxide"), and their approximate concentrations or percentages.
4. Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly sealed to prevent spills or the release of vapors.
-
Secondary containment, such as a larger, chemically resistant tray or bin, should be used for liquid waste containers to contain any potential leaks.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Professional waste disposal services will ensure that the chemical is managed in an environmentally responsible manner.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the recommended "protocol" is the general chemical waste disposal procedure outlined above. The key steps are segregation, containment, labeling, and professional disposal, which are standard procedures in regulated laboratory environments.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling PFI-6
For researchers, scientists, and drug development professionals working with the selective MLLT1/3 inhibitor PFI-6, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build trust in chemical handling protocols.
Essential Safety and Handling Information
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes of this compound solutions and airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of the powder form of this compound. For weighing and initial solution preparation, a fume hood is strongly recommended. |
Chemical Properties and Storage
Proper storage is vital for maintaining the integrity of this compound and ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₃O₄ | [1] |
| Molecular Weight | 391.42 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| CAS Number | 2675452-91-0 | [1] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal minimizes risks and ensures compliance with safety regulations.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste : All solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound in DMSO should be collected in a separate, labeled hazardous waste container for organic solvents. Do not pour down the drain.
-
Decontamination : Any surfaces that come into contact with this compound should be decontaminated with an appropriate solvent and wiped clean. The cleaning materials should also be disposed of as hazardous waste.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste generated.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, contributing to a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
